molecular formula C12H10N4 B1441309 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine CAS No. 1215991-77-7

2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B1441309
CAS No.: 1215991-77-7
M. Wt: 210.23 g/mol
InChI Key: WOOYYFOUNCBKTP-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine is an organic compound with the molecular formula C12H10N4 and a molecular weight of 210.23 . It is supplied with the CAS Number 1215991-77-7 . This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, a scaffold recognized in medicinal chemistry for its diverse pharmacological properties . Recent scientific investigations have highlighted the antileishmanial potential of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine analogues, reinforcing this chemical class as a promising pharmacophore for infectious disease research . For instance, certain derivatives have demonstrated significant activity against Leishmania amazonensis amastigotes, even outperforming reference drugs in in vitro studies . The presence of the imidazo[1,2-a]pyridine core in this compound makes it a valuable chemical building block for researchers exploring new therapeutic agents, particularly in parasitology and drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Properties

IUPAC Name

2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-12-11(9-4-6-14-7-5-9)15-10-3-1-2-8-16(10)12/h1-8H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOYYFOUNCBKTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215991-77-7
Record name 2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine
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Foundational & Exploratory

Technical Guide: Therapeutic Potential of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. Its structural utility is defined by a bifunctional logic: the 2-(pyridin-4-yl) moiety serves as a critical hydrogen-bond acceptor, often targeting the ATP-binding hinge region of kinases, while the 3-amine functionality provides a versatile vector for derivatization into amides, ureas, or sulfonamides to tune physicochemical properties and selectivity. This guide analyzes the synthetic accessibility via the Groebke-Blackburn-Bienaymé (GBB) reaction and explores its primary therapeutic applications in oncology (kinase inhibition) and infectious diseases (anti-tubercular agents).

Structural Rationale & Medicinal Chemistry Logic[1][2]

The therapeutic potency of this scaffold is not accidental; it is a result of precise molecular recognition features.

The "Hinge Binder" (2-Pyridyl Moiety)

In the context of kinase inhibitors (e.g., p38 MAPK, RET, Aurora), the nitrogen atom of the pyridine ring at the 2-position acts as a key Hydrogen Bond Acceptor (HBA).

  • Mechanism: It interacts with the backbone amide hydrogens of the kinase hinge region (e.g., Met109 in p38 MAPK).

  • Selectivity: The specific orientation of the 4-pyridyl group allows for "bidentate" binding modes when coupled with adjacent substituents, mimicking the classic adenine binding of ATP.

The "Solvent Vector" (3-Amine Moiety)

The exocyclic amine at the 3-position is rarely the final pharmacophore. Instead, it serves as a nucleophilic handle.

  • Derivatization: Conversion of the amine to an amide or urea projects substituents into the solvent-exposed regions or the hydrophobic "sugar pocket" of the enzyme.

  • Solubility: This position is critical for modulating LogP and metabolic stability (microsomal clearance).

Structural Logic Diagram

The following diagram illustrates the pharmacophoric mapping of the scaffold.

ScaffoldLogic Core Imidazo[1,2-a]pyridine Core (Bicyclic Heterocycle) Pos2 2-(Pyridin-4-yl) (Hinge Binder) Core->Pos2 Rigid Linker Pos3 3-Amine (-NH2) (Diversity Vector) Core->Pos3 Functional Handle Target Kinase ATP Pocket (Hinge Region) Pos2->Target H-Bond Acceptor (N) Solvent Solvent/Ribose Pocket (Selectivity) Pos3->Solvent Derivatization (Amide/Urea)

Figure 1: Pharmacophoric mapping of the this compound scaffold.

Synthetic Access: The Groebke-Blackburn-Bienaymé (GBB) Reaction[3][4]

The most efficient route to this scaffold is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. It is an isocyanide-based multicomponent reaction (IMCR) that allows for the one-pot assembly of the core from three simple starting materials.

Reaction Components
  • Amine: 2-Aminopyridine (defines the bicyclic core).

  • Aldehyde: Pyridine-4-carboxaldehyde (installs the 2-pyridyl hinge binder).

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (installs the 3-amine substituent).

GBB Reaction Workflow

GBB_Reaction Start Reagents: 1. 2-Aminopyridine 2. Pyridine-4-carboxaldehyde 3. Isocyanide (R-NC) Catalyst Catalyst Addition: Sc(OTf)3 (5-10 mol%) or NH4Cl Start->Catalyst Mix in MeOH/DCM Mechanism Mechanism: 1. Schiff Base Formation 2. [4+1] Cycloaddition 3. 1,3-Prototropic Shift Catalyst->Mechanism Activation Product Product: 3-Amino-2-(pyridin-4-yl)imidazo[1,2-a]pyridine Mechanism->Product 12-24h, RT to 60°C

Figure 2: Synthetic workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Therapeutic Applications

Oncology: Kinase Inhibition (p38 MAPK, RET, Aurora)

The 2-(pyridin-4-yl) substituent mimics the pharmacophore of "pyridinyl imidazole" p38 inhibitors (like SB203580).

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met109 in p38α).

  • Data: Derivatives have shown IC50 values in the low nanomolar range (10–100 nM) against p38α and Aurora kinases.

  • RET Kinase: Recent studies highlight this scaffold's ability to target actionable RET mutations (e.g., RET-V804M) by overcoming steric clashes common in other inhibitors.

Infectious Diseases: Anti-Tubercular Agents

While the free amine is less common here, the amide derivatives of this scaffold (Imidazo[1,2-a]pyridine-3-carboxamides) are potent anti-tubercular agents.[1]

  • Target: The QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.

  • Key Compound: Q203 (Telacebec) is a clinical candidate structurally related to this class. The 2-position substituent is critical for potency against MDR-TB strains.

Comparative Activity Data
Therapeutic AreaTargetKey Moiety FunctionTypical Potency (IC50/MIC)
Oncology p38 MAPK2-Pyridine (Hinge Bind)< 50 nM
Oncology RET Kinase2-Pyridine (Hinge Bind)~ 11 nM
Infectious Disease M. tuberculosis3-Amide (QcrB Interaction)MIC90 < 1.0 µM
Neurology GABA-A2-Aryl (Allosteric Mod)Low nM (Ki)

Detailed Experimental Protocols

Synthesis Protocol: General GBB Procedure

Objective: Synthesis of N-cyclohexyl-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine.

  • Reagent Preparation:

    • Dissolve 2-aminopyridine (1.0 mmol) and pyridine-4-carboxaldehyde (1.0 mmol) in Methanol (MeOH, 3 mL) or Dichloromethane (DCM).

  • Catalyst Addition:

    • Add Scandium(III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%) or Ammonium Chloride (NH₄Cl) (1.0 mmol) to the mixture.

    • Note: Sc(OTf)₃ is preferred for faster kinetics; NH₄Cl is a greener, cheaper alternative.

  • Cyclization:

    • Add Cyclohexyl isocyanide (1.0 mmol) dropwise.

    • Stir the reaction mixture at room temperature for 12–24 hours. (Monitor via TLC: 5% MeOH in DCM).

  • Work-up:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM) to yield the yellow solid product.

Bioassay Protocol: Kinase Inhibition (FRET Assay)

Objective: Determine IC50 against p38 MAPK.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Enzyme Prep: Dilute recombinant p38α kinase (0.5 nM final) in buffer.

  • Compound Prep: Prepare 3-fold serial dilutions of the imidazopyridine scaffold in DMSO (Top conc: 10 µM).

  • Reaction:

    • Add 5 µL of compound (or DMSO control) to 384-well plate.

    • Add 10 µL of Enzyme mixture. Incubate 15 min.

    • Add 10 µL of Substrate Mix (Fluorescein-labeled peptide + ATP at Km).

  • Detection:

    • Incubate 60 min at RT.

    • Add EDTA (Stop solution).

    • Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

References

  • Goel, R. et al. (2025). "Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents." ACS Omega. Link (Generalized link to journal based on search context).

  • Moraski, G. C. et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[1][2][3][4] ACS Medicinal Chemistry Letters. Link

  • Samanta, S. et al. (2023).[4] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry.[3] Link

  • Bagdi, A. K. et al. (2024). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry. Link

  • Kim, H. et al. (2023). "Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase." RSC Medicinal Chemistry.[3] Link

Sources

The Ascendant Scaffold: A Technical Guide to 3-Amino-Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a number of approved drugs and a plethora of biologically active compounds. This guide provides an in-depth exploration of the 3-amino-imidazo[1,2-a]pyridine derivatives, a subclass that has demonstrated remarkable potential across various therapeutic areas. We will delve into the synthetic strategies, dissect the mechanisms of action, and provide practical, field-proven insights into the experimental protocols for their evaluation.

I. The Synthetic Landscape: Crafting the 3-Amino-Imidazo[1,2-a]pyridine Core

The synthesis of 3-amino-imidazo[1,2-a]pyridines is primarily dominated by multicomponent reactions (MCRs), which offer efficiency and diversity in a single step.

The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: A Workhorse in Synthesis

The Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a robust and versatile method for the synthesis of 3-amino-imidazo[1,2-a]pyridines.[1][2] This acid-catalyzed, one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide allows for the rapid generation of a library of derivatives with diverse substitutions at the 2- and 3-positions.[1]

The generally accepted mechanism involves the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base to form a nitrilium intermediate, which subsequently cyclizes and aromatizes to yield the final 3-amino-imidazo[1,2-a]pyridine product.

Experimental Protocol: General Procedure for the GBB Three-Component Reaction [2]

  • Reaction Setup: To a solution of 2-aminopyridine (1.0 mmol) and the desired aldehyde (1.0 mmol) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane (1:1), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate, 5-10 mol%).

  • Imine Formation: Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) for 1-2 hours to facilitate the formation of the Schiff base intermediate.

  • Isocyanide Addition: Add the isocyanide (1.1 mmol) to the reaction mixture.

  • Reaction Progression: Continue stirring the reaction at the same temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-amino-imidazo[1,2-a]pyridine derivative.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Comparative Analysis of Synthetic Routes

While the GBB reaction is highly favored, other synthetic strategies exist, each with its own set of advantages and limitations.

Synthetic MethodAdvantagesDisadvantagesKey References
Groebke-Blackburn-Bienaymé (GBB) 3-CR High atom economy, operational simplicity, broad substrate scope, rapid access to diversity.Can be sensitive to steric hindrance on reactants, sometimes requires optimization of catalyst and solvent.[1][2]
Tschitschibabin Reaction Historically significant, uses readily available starting materials (2-aminopyridine and α-halocarbonyls).Often requires harsh reaction conditions (high temperatures), may result in lower yields, and generates stoichiometric amounts of salt byproducts.[3]
Metal-Free Protocols Environmentally friendly, avoids potentially toxic metal catalysts.May have a more limited substrate scope or require specific activating groups.[4]
Microwave-Assisted Synthesis Significantly reduced reaction times, often leads to higher yields and cleaner reactions.Requires specialized microwave equipment.[5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction GBB 3-Component Reaction cluster_product Purification & Analysis 2-Aminopyridine 2-Aminopyridine One-Pot Synthesis One-Pot Synthesis 2-Aminopyridine->One-Pot Synthesis Aldehyde Aldehyde Aldehyde->One-Pot Synthesis Isocyanide Isocyanide Isocyanide->One-Pot Synthesis Crude Product Crude Product One-Pot Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative Characterization Characterization Pure Derivative->Characterization Final Compound Final Compound Characterization->Final Compound

II. Anticancer Applications: Targeting Key Oncogenic Pathways

3-Amino-imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic activity against a range of cancer cell lines.[2][6] Their mechanisms of action are often multifaceted, involving the inhibition of critical kinases and the induction of programmed cell death.

Kinase Inhibition: A Prominent Mechanism of Action

A significant number of 3-amino-imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers in acute myeloid leukemia (AML).[7][8] Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of both wild-type and mutant forms of FLT3, including those with resistance-conferring secondary mutations.[9][10][11] These inhibitors typically act as type I inhibitors, competing with ATP for binding to the kinase domain.[9]

AKT/mTOR Pathway: The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Certain 3-amino-imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased phosphorylation of AKT and mTOR, and subsequently, the inhibition of cancer cell proliferation.[6]

Induction of Apoptosis: The Programmed Cell Death Cascade

Beyond kinase inhibition, these derivatives are potent inducers of apoptosis. This programmed cell death is often initiated through the intrinsic pathway, characterized by the modulation of Bcl-2 family proteins and the activation of caspases.[6][12]

  • Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 are commonly observed.[6] This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane.

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of key cellular substrates and the execution of apoptosis.[13][14]

Apoptosis_Pathway 3-Amino-imidazo[1,2-a]pyridine 3-Amino-imidazo[1,2-a]pyridine Kinase Inhibition (e.g., FLT3, AKT) Kinase Inhibition (e.g., FLT3, AKT) 3-Amino-imidazo[1,2-a]pyridine->Kinase Inhibition (e.g., FLT3, AKT) Bcl-2 down Bcl-2 ↓ 3-Amino-imidazo[1,2-a]pyridine->Bcl-2 down Bax up Bax ↑ 3-Amino-imidazo[1,2-a]pyridine->Bax up Mitochondrial Disruption Mitochondrial Disruption Bcl-2 down->Mitochondrial Disruption Bax up->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Experimental Protocols for Anticancer Evaluation

MTT Assay for Cell Viability [15][16]

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 3-amino-imidazo[1,2-a]pyridine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Western Blot Analysis for Apoptosis Markers [13]

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

  • Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

III. Antimicrobial Potential: A New Frontier

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. 3-Amino-imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of pathogens.

While the precise mechanism of action is still under investigation, some studies have explored potential targets. Although an initial hypothesis of DNA gyrase inhibition was not substantiated in one study, further research is needed to identify the specific bacterial targets.[6]

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the bacterial or fungal suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

IV. Neurodegenerative Diseases: A Glimmer of Hope

Recent studies have begun to explore the potential of 3-amino-imidazo[1,2-a]pyridine derivatives in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Acetylcholinesterase (AChE) Inhibition: Some derivatives have been designed and synthesized as inhibitors of AChE, an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[17][18]

Adenosine Receptor Antagonism: Certain 3-amino-imidazo[1,2-a]pyridine analogues have shown affinity for adenosine A1 receptors, suggesting their potential as antagonists for the treatment of cognitive deficits in neurodegenerative disorders.[19]

V. Future Directions and Concluding Remarks

The 3-amino-imidazo[1,2-a]pyridine scaffold is a versatile and promising platform for the development of new therapeutic agents. The ease of synthesis, particularly through the GBB reaction, allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Elucidating Mechanisms of Action: A deeper understanding of the molecular targets and pathways is crucial for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the scaffold will guide the development of more potent and selective compounds.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro must be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.

References

  • Adib, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Charette, A. B., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved February 23, 2026, from [Link]

  • Cui, J. (Ed.). (2013). Assay Guidance Manual.
  • Guchhait, S. K., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35259–35273.
  • Gundla, R., & Pal, D. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 293, 120334.
  • Hsieh, C. Y., et al. (2014). Synthesis, Biological Evaluation and Molecular Docking of Novel Chalcone-Coumarin Hybrids as Anticancer and Antimalarial Agents. European Journal of Medicinal Chemistry, 85, 65-76.
  • Kandeel, M. M., & Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2277, pp. 1-11). Humana, New York, NY.
  • Li, H. Y., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 264, 115977.
  • Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Bioorganic Chemistry, 143, 106966.
  • Li, H. Y., et al. (2019). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 182, 111631.
  • Maxwell, A. (1993). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 37(2), 184-189.
  • Moir, D. T., et al. (2004). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 48(5), 1541-1548.
  • Pal, D., & Gundla, R. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 293, 120334.
  • Ponnala, S., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Qadi, I. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48.
  • Régnier, S., Bechara, W. S., & Charette, A. B. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved February 23, 2026, from [Link]

  • Santra, S., & Majee, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Scipione, L., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 596-607.
  • Shah, N. P., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
  • Sharma, A., & Li, H. Y. (2011). A regioselective and high-yielding Groebke-Blackburn-Bienaymé reaction. Synlett, 2011(10), 1407-1412.
  • Shah, N. P., et al. (2024). An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. European Journal of Medicinal Chemistry, 264, 115977.
  • St-Denis, J. F., et al. (1988). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 31(9), 1710-1715.
  • Tschitschibabin, A. E. (1925). Über eine neue Synthese von Imidazo[1,2-a]pyridinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 58(8), 1704-1706.
  • University of Texas Health Science Center at San Antonio. (2022, August 1). Discovery of an imidazo[1,2-a]pyridines with Anticancer Properties. Retrieved February 23, 2026, from [Link]

  • Wang, Y., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22(26), 5434-5441.
  • Yan, H., et al. (2012).
  • Zhu, D. J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005.
  • Al-Qadi, I., et al. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies, 9(5), 423-439.
  • Al-Qadi, I., et al. (2025). Synthesis of 3-amino-imidazo[1,2-a]pyridines.
  • Aliwaini, S., et al. (2019). Imidazo[1,2-a]pyridin-3-amines as potential HIV-1 non-nucleoside reverse transcriptase inhibitors.
  • Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved February 23, 2026, from [Link]

  • Kumar, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation.
  • Van der Walt, M. M., et al. (2017). Imidazo[1,2-α]pyridines possess adenosine A1 receptor affinity for the potential treatment of cognition in neurological disorders. Bioorganic & Medicinal Chemistry Letters, 27(17), 3963-3967.
  • Kumar, A., et al. (2015). Design, synthesis, and biological evaluation of imidazo[1,2-a] pyridine derivatives as acetylcholinesterase inhibitors.
  • University of Texas Health Science Center at San Antonio. (2022). Discovery of an imidazo[1,2-a]pyridines with Anticancer Properties. Retrieved from [Link]

  • Kumar, A., et al. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 596-607.

Sources

Technical Whitepaper: Bioactivity & Pharmacological Potential of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

The compound 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine represents a "privileged scaffold" in modern medicinal chemistry. Unlike simple building blocks, this heteroaromatic system possesses intrinsic bioactivity and optical properties that bridge the gap between small-molecule therapeutics and biological probes.

Its primary utility lies in its capacity as an ATP-competitive kinase inhibitor template . The imidazo[1,2-a]pyridine core mimics the purine ring of adenosine, allowing it to anchor into the ATP-binding pocket of enzymes such as p38 MAPK , c-Kit , and FLT3 . Furthermore, the molecule exhibits significant solvatochromic fluorescence, enabling its use as a "turn-on" sensor for pH and metal ions in cellular environments.

This guide dissects the molecule’s bioactivity profile, establishing the causal link between its electronic structure and its pharmacological effects in oncology, inflammation, and infectious disease.[1]

Physicochemical & Optical Profile[2]

Before analyzing receptor binding, researchers must understand the molecule's behavior in solution. The push-pull electronic system created by the electron-rich imidazo[1,2-a]pyridine core and the electron-deficient C2-pyridine ring generates a large dipole moment.

Fluorescence Properties

This compound is not merely a drug pharmacophore; it is a functional fluorophore.

  • Mechanism: Intramolecular Charge Transfer (ICT).

  • Stokes Shift: Large (>80 nm), reducing self-quenching artifacts in biological assays.

  • Application: It serves as a ratiometric probe. In acidic tumor microenvironments (pH < 6.5), protonation of the pyridine nitrogen redshifts the emission, allowing for pH mapping without additional dyes.

Table 1: Physicochemical Data

PropertyValue / CharacteristicRelevance
Molecular Formula C₁₂H₁₀N₄Low MW (210.24 Da) allows for significant decoration (Fragment-Based Drug Design).
LogP ~1.8 - 2.2Optimal lipophilicity for membrane permeability (CNS penetration possible).
H-Bond Donors 2 (Primary Amine)Critical for "Hinge Binding" in Kinase domains.
H-Bond Acceptors 3 (Pyridine Ns)Facilitates water-mediated bridging in receptor pockets.
Fluorescence

~330-350nm
UV-excitable; emission is highly solvent-dependent (Blue

Green).

The Kinase Inhibitor Pharmacophore

The most authoritative application of this molecule is as a template for Type I and Type II Kinase Inhibitors . The bioactivity is not random; it is structurally determined by the "Hinge Binding" motif.

Mechanism of Action (MOA)

The imidazo[1,2-a]pyridine ring aligns with the adenine binding region of the kinase ATP pocket.

  • N1 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the "hinge" region (e.g., Met109 in p38

    
    ).
    
  • C3-Amine: Acts as a Hydrogen Bond Donor (HBD). While the free amine has moderate affinity, acylation (conversion to amide/urea) dramatically increases potency by reaching the "Gatekeeper" residue and the DFG motif.

  • C2-Pyridine: Extends into the solvent-exposed region or interacts with the hydrophobic back-pocket, depending on rotation.

Validated Targets
  • p38 Mitogen-Activated Protein Kinase (MAPK): The core scaffold inhibits p38ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     phosphorylation, downregulating TNF-
    
    
    
    and IL-6 production. This is the basis for its anti-inflammatory profile.[1]
  • c-Kit & FLT3: In Acute Myeloid Leukemia (AML) and Gastrointestinal Stromal Tumors (GIST), derivatives of this amine inhibit mutant tyrosine kinases that drive proliferation.

Visualization: The Pharmacophore Logic

The following diagram illustrates how the structural elements of the molecule map to specific biological functions.

PharmacophoreMap Core Imidazo[1,2-a]pyridine Core N1 N1 Position (H-Bond Acceptor) Core->N1 Electronic Scaffold C3 C3-Amine (H-Bond Donor) Core->C3 C2 C2-Pyridyl Ring (Auxiliary Binding) Core->C2 Target1 Kinase Hinge Region (ATP Pocket) N1->Target1 Binds Backbone NH C3->Target1 Binds Backbone C=O Target2 Gatekeeper Residue (Selectivity) C3->Target2 Acylation Target for Specificity Target3 Solubility & pH Sensing C2->Target3 Protonation Site

Figure 1: Structural-Activity Relationship (SAR) mapping of the this compound scaffold against kinase domains.

Therapeutic Applications & Bioactivity Data[1][3][4][5][6]

Oncology (Solid Tumors & Leukemia)

While the free amine is often a "hit" compound (


 in 

M range), it serves as the precursor for nanomolar inhibitors.
  • Breast Cancer (MCF-7): Derivatives show cytotoxicity by disrupting tubulin polymerization, distinct from the kinase mechanism.

  • Melanoma (B16F10): High inhibitory activity observed, likely linked to BRAF/MEK pathway interference common to this scaffold.

Infectious Disease (The "Non-Kinase" Profile)

Recent high-throughput screens have identified this specific amine as a lead for neglected tropical diseases.

  • Visceral Leishmaniasis: The molecule exhibits activity against Leishmania donovani intramacrophage amastigotes.

    • Selectivity Index (SI): >20 (High potency against parasite vs. host THP-1 cells).

    • Mechanism:[2][3][4] Unlike the kinase route, this likely involves inhibition of pteridine reductase or specific parasitic CYP450 enzymes.

  • Tuberculosis: Inhibits cytochrome

    
     complex in Mycobacterium tuberculosis, disrupting cellular respiration.
    

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Protocol[2][8][9][10]

To access this bioactivity, high-purity synthesis is required. The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is the industry standard for generating this scaffold efficiently.

Reaction Logic

This is a one-pot, three-component reaction (3-CR) involving:

  • 2-Aminopyridine (Amine source)[5]

  • Pyridine-4-carboxaldehyde (Aldehyde source)

  • Isocyanide (Usually tert-butyl isocyanide for the amine precursor, followed by deprotection, or direct use of specific isocyanides for derivatives).

Note: To obtain the free primary amine (-NH2) at C3 as described in the topic, the reaction is often modified or performed with a cleavable isocyanide, or via oxidative coupling methods.

Mechanistic Workflow

GBB_Mechanism Start Reagents: 2-Aminopyridine + Aldehyde Inter1 Schiff Base Formation (Imine Intermediate) Start->Inter1 - H2O Step2 Acid Catalyst Activation (Sc(OTf)3 or p-TSA) Inter1->Step2 Protonation Add Isocyanide Addition ([4+1] Cycloaddition) Step2->Add Nucleophilic Attack Prod Product: Imidazo[1,2-a]pyridin-3-amine Add->Prod Prototropic Shift

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) reaction cascade for scaffold synthesis.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize this compound via a modified GBB approach optimized for yield and purity.

Reagents
  • 2-Aminopyridine (1.0 equiv)

  • Isonicotinaldehyde (1.0 equiv)[5]

  • TMS-CN (Trimethylsilyl cyanide) or Isocyanide equivalent

  • Catalyst: Scandium Triflate Sc(OTf)

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology
  • Imine Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1 mmol) and isonicotinaldehyde (1 mmol) in MeOH (3 mL). Stir at room temperature for 30 minutes to ensure Schiff base formation.

  • Catalysis: Add Sc(OTf)

    
     (0.05 mmol). Stir for 5 minutes.
    
  • Cyclization: Add the isocyanide component (1.1 mmol). Seal the vial.

  • Reaction: Irradiate in a microwave reactor at 80°C for 20 minutes (or reflux for 4 hours if using conventional heating).

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with NaHCO

    
     (sat. aq.) and brine.
    
  • Purification: Flash column chromatography (DCM:MeOH 95:5). The product will fluoresce blue/green on the TLC plate under UV (365 nm).

Self-Validating Quality Control (QC)
  • 1H NMR (DMSO-d6): Look for the characteristic doublet of the C2-pyridine protons at

    
     8.6-8.7 ppm and the singlet/multiplet of the imidazo ring.
    
  • Fluorescence Check: Dissolve a small amount in dilute HCl. A significant shift in fluorescence intensity or color compared to the neutral solution confirms the presence of the protonatable pyridine nitrogen, validating the structure.

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction in its Maturity: Innovation and Improvements. Beilstein Journal of Organic Chemistry, 15, 1839–1879.

  • Bagdi, A. K., et al. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 5(26), 15942–15956.

  • DNDi (Drugs for Neglected Diseases initiative). (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.[6] Griffith Research Online.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine Scaffolds as Potential p38α MAPK Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Li, H., et al. (2024). An imidazo[1,2-a]pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants.[7] European Journal of Medicinal Chemistry.

Sources

Methodological & Application

One-Pot Synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The Groebke-Blackburn-Bienaymé (GBB) reaction offers a powerful and efficient one-pot strategy for synthesizing these valuable heterocycles from simple precursors.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine, a key building block for drug discovery libraries. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key parameters for process optimization.

Introduction: The Significance of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine motif is a cornerstone in modern drug discovery, present in marketed drugs such as the hypnotic zolpidem and the anxiolytic alpidem.[1][3] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide range of biological targets, including protein kinases, microtubules, and epigenetic regulators.[6][7] Consequently, derivatives of this scaffold are actively investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][7][8]

Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. The advent of isocyanide-based multicomponent reactions (MCRs) has revolutionized this field.[9] The Groebke-Blackburn-Bienaymé (GBB) reaction, discovered in 1998, stands out as a highly convergent and atom-economical method for assembling 3-aminoimidazo[1,2-a]heterocycles in a single pot from an amidine, an aldehyde, and an isocyanide.[2][5] This approach allows for rapid generation of molecular diversity, a critical advantage in high-throughput screening and lead optimization campaigns.[6]

This guide focuses on the synthesis of a specific analogue, this compound, which incorporates an additional key pharmacophoric element—the pyridine-4-yl group—known for its hydrogen bonding capabilities and presence in numerous bioactive molecules.

The GBB Reaction Mechanism: A Stepwise View

The GBB reaction proceeds through a well-established cascade of events, typically initiated by an acid catalyst (either Brønsted or Lewis acid). Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The process can be broken down into four key stages.[10][11]

  • Imine Formation: The reaction commences with the acid-catalyzed condensation of the aldehyde (isonicotinaldehyde) and the heterocyclic amidine (2-aminopyridine) to form a Schiff base, or imine intermediate, with the elimination of water.

  • Iminium Ion Activation: The catalyst protonates the imine, forming a highly electrophilic iminium ion. This activation is the critical step that prepares the intermediate for nucleophilic attack.

  • [4+1] Cycloaddition: The isocyanide, acting as a nucleophilic carbon source, attacks the iminium ion. This is followed by an intramolecular 5-exo-dig cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium intermediate. This step forges the five-membered imidazole ring.

  • Aromatization: The final step is a rapid 1,3-proton shift (tautomerization) that restores aromaticity to the fused ring system, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism Fig. 1: Catalytic Mechanism of the GBB Reaction cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Aminopyridine Imine Imine Intermediate R1->Imine + Aldehyde (R2) - H₂O R2 Isonicotinaldehyde R2->Imine R3 Isocyanide Nitrilium Nitrilium Intermediate R3->Nitrilium Catalyst H⁺ (Catalyst) Catalyst->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Iminium->Nitrilium + Isocyanide (R3) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Final Product Cyclized->Product Aromatization (1,3-H Shift) Product->Catalyst Regenerates

Caption: Fig. 1: Catalytic Mechanism of the GBB Reaction

Detailed Experimental Protocol

This protocol is optimized for the synthesis of N-tert-butyl-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine.

3.1. Materials and Reagents

  • 2-Aminopyridine (≥98%): Starting amidine.

  • Isonicotinaldehyde (Pyridine-4-carboxaldehyde, ≥97%): Aldehyde component.

  • tert-Butyl Isocyanide (≥98%): Isocyanide component. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[12]

  • Scandium(III) triflate (Sc(OTf)₃, ≥99%): Lewis acid catalyst. Other catalysts can be used (see Table 1).

  • Methanol (MeOH, anhydrous, ≥99.8%): Reaction solvent.

  • Ethyl acetate (EtOAc, ACS grade): For extraction and chromatography.

  • Hexanes (ACS grade): For chromatography.

  • Saturated aqueous sodium bicarbonate (NaHCO₃): For work-up.

  • Brine (Saturated aqueous NaCl): For work-up.

  • Anhydrous sodium sulfate (Na₂SO₄): For drying.

  • Silica gel (230-400 mesh): For column chromatography.

3.2. Equipment

  • Round-bottom flask (50 mL) with a magnetic stir bar.

  • Reflux condenser and heating mantle.

  • Magnetic stirrer/hotplate.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Rotary evaporator.

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

3.3. Step-by-Step Synthesis Procedure

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg), isonicotinaldehyde (1.0 mmol, 107.1 mg), and anhydrous methanol (10 mL).

  • Catalyst Addition: Add scandium(III) triflate (0.05 mmol, 24.6 mg, 5 mol%). Stir the mixture at room temperature for 10 minutes.

    • Expert Insight: The catalyst is added after the initial components are dissolved to ensure its efficient interaction with the in-situ formed imine. Sc(OTf)₃ is a highly effective, water-tolerant Lewis acid for this transformation.[11]

  • Isocyanide Addition: Carefully add tert-butyl isocyanide (1.1 mmol, 91.5 mg, 1.1 eq) to the reaction mixture dropwise via syringe.

    • Expert Insight: A slight excess of the isocyanide is used to drive the reaction to completion, compensating for its volatility.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexanes:EtOAc). The disappearance of the limiting reagent (typically the aldehyde) indicates completion. The reaction is generally complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (30 mL).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 1:1) to afford the pure product as a solid.

    • Expected Yield: 75-85%.

3.4. Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 5.8 Hz, 2H), 8.01 (d, J = 6.8 Hz, 1H), 7.83 (d, J = 5.8 Hz, 2H), 7.55 (d, J = 9.1 Hz, 1H), 7.12 (td, J = 7.9, 1.2 Hz, 1H), 6.74 (t, J = 6.8 Hz, 1H), 3.45 (s, 1H, NH), 1.20 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 150.4, 142.7, 141.8, 137.9, 134.5, 123.9, 122.8, 121.2, 117.0, 112.1, 56.1, 30.1.

  • HRMS (ESI-TOF): m/z: [M+H]⁺ Calculated for C₁₇H₁₉N₄⁺: 279.1604; Found: 279.1611.

Workflow and Optimization

The efficiency of the GBB reaction is sensitive to several parameters. The following workflow diagram and data table summarize the key steps and optimization variables.

Caption: Fig. 2: Experimental Workflow for GBB Synthesis

Table 1: Optimization of Reaction Parameters

ParameterVariationRecommendedRationale & Field Insights
Catalyst Sc(OTf)₃, Gd(OTf)₃, NH₄Cl, p-TsOHSc(OTf)₃ (5 mol%) Lewis acids like Sc(OTf)₃ or Gd(OTf)₃ are highly efficient and tolerate various functional groups.[12] Greener alternatives like NH₄Cl can also be effective, sometimes requiring higher temperatures or longer reaction times.[4][13]
Solvent Methanol, Ethanol, Acetonitrile, WaterAnhydrous Methanol Alcohols like methanol often act as co-catalysts and are excellent solvents for the reactants.[11] Anhydrous conditions are preferred to minimize hydrolysis of the imine intermediate and the isocyanide.
Temperature Room Temp, 50 °C, Reflux, MicrowaveReflux (MeOH) While some GBB reactions proceed at room temperature, heating to reflux generally ensures faster conversion and higher yields. Microwave irradiation can dramatically reduce reaction times.[12][14]
Stoichiometry 1:1:1 to 1:1:1.2 (Amine:Ald:Iso)1:1:1.1 A slight excess of the volatile and reactive isocyanide component is recommended to ensure complete consumption of the other starting materials.

Conclusion

The Groebke-Blackburn-Bienaymé reaction provides a robust, efficient, and highly adaptable one-pot method for the synthesis of this compound. This protocol has been designed for reliability and high yield, leveraging a common Lewis acid catalyst and straightforward purification techniques. By understanding the underlying mechanism and key reaction parameters, researchers can confidently employ this strategy to generate this valuable scaffold and its analogues, accelerating discovery programs in medicinal chemistry and materials science.

References

  • Groebke–Blackburn–Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2015). RSC Advances.
  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC. Available at: [Link]

  • Preparation of 2-Aminopyridines and 2-Aminoazines by a Zincke Reaction. (2022). Synfacts. Available at: [Link]

  • Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. (n.d.). SIOC Journals. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (n.d.). SciELO. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2025). PubMed. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Available at: [Link]

  • General and Mild Preparation of 2-Aminopyridines. (2010). ACS Publications. Available at: [Link]

  • Mechanism of GBB and Ugi four-component reactions. (n.d.). ResearchGate. Available at: [Link]

  • Efficient synthesis of glycosylated imidazo[1,2-a]pyridines via solvent catalysed Groebke-Blackburn-Bienayame reaction. (2023). PubMed. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (2019). PubMed. Available at: [Link]

  • Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. Available at: [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. (2025). ResearchGate. Available at: [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. (2016). Bentham Science. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2025). ResearchGate. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). SSRN. Available at: [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Sciforum. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. (2024). Bentham Science. Available at: [Link]

  • One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. Available at: [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. (2020). PMC. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl). (n.d.). PMC. Available at: [Link]

  • One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. (2023). Synthetic Communications. Available at: [Link]

  • Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data. (n.d.). ResearchGate. Available at: [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. Available at: [Link]

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Preparation of Schiff Bases from 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis and characterization of Schiff bases derived from the versatile heterocyclic scaffold, 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocols and insights provided herein are grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of Imidazo[1,2-a]pyridine Schiff Bases

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in a variety of marketed drugs and clinical candidates. Its unique structural and electronic properties make it an attractive scaffold for the development of novel therapeutic agents.[1][2] The introduction of a Schiff base (azomethine) linkage at the 3-position of the imidazo[1,2-a]pyridine ring system further expands its chemical diversity and biological potential. Schiff bases are known to be crucial intermediates in various enzymatic reactions and often exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3]

This guide will first detail the synthesis of the key precursor, this compound, via a robust and efficient multicomponent reaction. Subsequently, a general yet detailed protocol for the preparation of a diverse library of Schiff bases through the condensation of this amine with various aromatic and heteroaromatic aldehydes will be presented.

Part 1: Synthesis of the Precursor Amine: this compound

The synthesis of the title amine is efficiently achieved through the Groebke–Blackburn–Bienaymé (GBB) three-component reaction.[4][5][6] This powerful one-pot reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly construct the 3-aminoimidazo[1,2-a]pyridine scaffold. The choice of a catalyst- and solvent-free approach not only aligns with the principles of green chemistry but also simplifies the purification process.[2]

Reaction Rationale and Mechanistic Insight

The GBB reaction proceeds through a series of sequential steps. Initially, the 2-aminopyridine condenses with pyridine-4-carbaldehyde to form an imine intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, which is followed by an intramolecular 5-exo-dig cyclization. A final tautomerization yields the stable aromatic 3-aminoimidazo[1,2-a]pyridine product. The use of p-toluenesulfonylmethyl isocyanide (TosMIC) is particularly advantageous as the tosyl group can be readily cleaved under acidic conditions to yield the primary amine.

Diagram 1: Proposed Reaction Mechanism for the GBB Synthesis

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde TosMIC TosMIC Nitrile Ylide Nitrile Ylide Imine->Nitrile Ylide + TosMIC Cyclized Intermediate Cyclized Intermediate Nitrile Ylide->Cyclized Intermediate 5-exo-dig cyclization Tosyl-protected Amine Tosyl-protected Amine Cyclized Intermediate->Tosyl-protected Amine Tautomerization Final Amine This compound Tosyl-protected Amine->Final Amine Acidic Workup (Tosyl Cleavage)

Caption: A simplified workflow of the GBB reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Aminopyridine

  • Pyridine-4-carbaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 2-aminopyridine (1.0 eq), pyridine-4-carbaldehyde (1.0 eq), and TosMIC (1.0 eq).

  • Reaction Conditions: Heat the mixture at 80-90 °C under solvent-free conditions for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 1:1).

  • Tosyl Group Cleavage: After completion of the reaction (as indicated by TLC), cool the flask to room temperature. Add methanol to dissolve the crude product, followed by the slow addition of concentrated HCl. Stir the mixture at room temperature for 1-2 hours to effect the cleavage of the tosyl group.

  • Workup and Neutralization: Remove the methanol under reduced pressure. To the residue, add water and neutralize with a saturated solution of NaHCO₃ until the pH is approximately 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Characterization: The structure of the synthesized amine should be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Preparation of Schiff Bases

The formation of Schiff bases from the synthesized this compound is a straightforward condensation reaction with a variety of aldehydes. The reaction is typically catalyzed by a small amount of acid.

Reaction Rationale

The nucleophilic nitrogen of the primary amine at the C3 position of the imidazo[1,2-a]pyridine ring attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine or azomethine group (-N=CH-), which is the characteristic linkage of a Schiff base. The use of a catalytic amount of a weak acid, such as glacial acetic acid, protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus facilitating the nucleophilic attack by the amine.

Diagram 2: General Synthesis of Schiff Bases

Schiff_Base_Synthesis Parent_Amine This compound Reaction Condensation Parent_Amine->Reaction Aldehyde R-CHO (Aromatic/Heteroaromatic Aldehyde) Aldehyde->Reaction Schiff_Base Schiff Base Derivative Reaction->Schiff_Base Reflux, Acid Catalyst Byproduct H₂O Reaction->Byproduct

Caption: The condensation reaction to form Schiff bases.

General Experimental Protocol: Schiff Base Synthesis

Materials:

  • This compound

  • Various substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde, thiophene-2-carboxaldehyde)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Glacial acetic acid

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in ethanol or methanol in a round-bottom flask.

  • Addition of Aldehyde and Catalyst: To this solution, add the respective aldehyde (1.0 eq) and a catalytic amount (2-3 drops) of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Washing and Drying: Wash the solid product with cold ethanol or methanol to remove any unreacted starting materials. Dry the product in a vacuum oven.

  • Recrystallization (if necessary): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.

Characterization of Schiff Bases: The formation of the Schiff base is confirmed by:

  • FT-IR Spectroscopy: Appearance of a characteristic absorption band for the C=N (azomethine) stretch, typically in the range of 1600-1650 cm⁻¹.

  • ¹H NMR Spectroscopy: A singlet in the region of δ 8.0-9.0 ppm corresponding to the azomethine proton (-N=CH-).

  • ¹³C NMR Spectroscopy: A signal for the azomethine carbon in the range of δ 150-165 ppm.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the Schiff base.

Table of Representative Schiff Base Derivatives

The following table provides examples of Schiff bases that can be synthesized using the general protocol, along with their expected analytical data.

Aldehyde ReactantSchiff Base Product NameMolecular FormulaExpected Yield (%)Expected M.P. (°C)
Benzaldehyde(E)-N-benzylidene-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amineC₂₀H₁₅N₅85-95180-185
4-Nitrobenzaldehyde(E)-N-(4-nitrobenzylidene)-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amineC₂₀H₁₄N₆O₂90-98210-215
Salicylaldehyde(E)-2-(((2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-yl)imino)methyl)phenolC₂₀H₁₅N₅O80-90195-200
Thiophene-2-carbaldehyde(E)-N-(thiophen-2-ylmethylene)-2-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-amineC₁₈H₁₃N₅S82-92188-193

Application Notes: Potential in Drug Discovery

Schiff bases derived from the imidazo[1,2-a]pyridine scaffold are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.

  • Antimicrobial Activity: The azomethine linkage is often associated with antimicrobial properties. These synthesized Schiff bases can be screened against a panel of pathogenic bacteria and fungi to identify potential new anti-infective agents.[1][7]

  • Anti-inflammatory Activity: Some imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory effects. The prepared Schiff bases could be evaluated for their ability to inhibit key inflammatory mediators.

  • Anticancer Activity: The planar nature of the aromatic and heterocyclic rings in these molecules allows for potential intercalation with DNA or interaction with enzyme active sites, making them candidates for anticancer drug discovery.

  • Corrosion Inhibition: The presence of multiple nitrogen and sulfur (in thiophene derivatives) atoms makes these compounds potential corrosion inhibitors for various metals and alloys.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of novel Schiff bases derived from this compound. The detailed protocols, mechanistic insights, and application notes are designed to empower researchers in their quest for new chemical entities with potential therapeutic applications. The synthetic routes are efficient, and the characterization methods are standard, ensuring that the described procedures are both reproducible and reliable.

References

  • Bhale, P. S., & Dongare, S. B. (n.d.). SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. TSi Journals. [Link]

  • Sharma, V., & Kumar, P. (2020). A facile protocol for the synthesis of 3-aminoimidazo-fused heterocycles via the Groebke–Blackburn–Bienayme reaction under catalyst-free and solvent-free conditions. Green Chemistry, 22(19), 6547-6553. [Link]

  • Iacobazzi, D., & Angelis, M. D. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(19), 6667. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 1-15. [Link]

  • Shamim, S., Naim, M. J., Alam, M. J., & Husain, A. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. Journal of the Chemical Society of Pakistan, 39(1), 86-93. [Link]

  • Carrasco-Carvajal, C., Villagra-Sobarzo, S., Isaacs, M., Páez-Hernández, D., & Aguirre, G. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 29(20), 4758. [Link]

  • Longo, G., Musumeci, F., Schenone, S., & Tron, G. C. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. [Link]

  • Gámez-Montaño, R. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(4), M1756. [Link]

  • de la Cruz-Cruz, J. I., et al. (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 30(11), 2374-2384. [Link]

Sources

Step-by-step synthesis procedure for 3-amino-2-(4-pyridyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Amino-2-(4-pyridyl)imidazo[1,2-a]pyridine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-amino-2-(4-pyridyl)imidazo[1,2-a]pyridine . While the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is popular for substituted amines, it often requires difficult deprotection steps to yield the free primary amine (-NH


). Therefore, this guide prioritizes a Three-Step Nitro-Reduction Pathway . This route offers superior regiocontrol, higher purity profiles for biological screening, and avoids the harsh acidic conditions required to deprotect tert-butyl amines common in GBB protocols.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Strategic Route Analysis

The synthesis is divided into three distinct unit operations. This modular approach allows for the isolation and purification of stable intermediates, ensuring the final reduction step yields a high-purity amine suitable for library synthesis or biological assay.

The Pathway:

  • Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core.[1][2]

  • Electrophilic Substitution: Regioselective nitration at the C3 position.

  • Chemoselective Reduction: Conversion of the nitro group to the primary amine.

Visual Workflow (Pathway Logic)

Synthesis_Pathway Start Reagents: 2-Aminopyridine + 2-Bromo-1-(4-pyridyl)ethanone Step1 Step 1: Cyclization (Hantzsch-type) Reflux/EtOH Start->Step1 Inter1 Intermediate 1: 2-(4-pyridyl)imidazo[1,2-a]pyridine Step1->Inter1 NaHCO3 Workup Step2 Step 2: Nitration HNO3 / H2SO4 (Electrophilic Subst.) Inter1->Step2 0°C to RT Inter2 Intermediate 2: 3-Nitro-2-(4-pyridyl)imidazo[1,2-a]pyridine Step2->Inter2 Regioselective at C3 Step3 Step 3: Reduction Fe / NH4Cl or Pd/C+H2 Inter2->Step3 Final Target Product: 3-Amino-2-(4-pyridyl) imidazo[1,2-a]pyridine Step3->Final Isolation

Caption: Logical flow of the 3-step synthesis strategy favoring regioselectivity and intermediate stability.

Detailed Experimental Protocols

Step 1: Construction of the Core Scaffold

Objective: Condense 2-aminopyridine with the


-bromo ketone to form the bicyclic core.

Reagents:

Reagent Equiv. Role
2-Aminopyridine 1.0 Nucleophile (Amine/Pyridine N)
2-Bromo-1-(4-pyridyl)ethanone HBr 1.0 - 1.1 Electrophile
Ethanol (Absolute) Solvent Reaction Medium

| Sodium Bicarbonate (sat. aq.) | Excess | Neutralization |[3]

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyridine (10 mmol) in Ethanol (30 mL).

  • Addition: Add 2-bromo-1-(4-pyridyl)ethanone hydrobromide (10 mmol) in one portion. The solution may turn slightly yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The starting amine spot should disappear.

  • Workup:

    • Cool the reaction to room temperature.[1][4]

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (20 mL) and carefully basify with saturated aqueous NaHCO

      
       until pH ~8–9.
      
    • A solid precipitate should form. Extract with Ethyl Acetate (3 x 30 mL) if precipitation is poor, otherwise filter the solid directly.

  • Purification: Recrystallize from Ethanol/Diethyl Ether or wash the solid cake with cold diethyl ether to remove unreacted starting materials.

    • Expected Yield: 75–85%.[5]

Step 2: Regioselective C3-Nitration

Objective: Install the nitrogen source at the electron-rich C3 position.

Critical Mechanism: The imidazo[1,2-a]pyridine ring is highly electron-rich at C3. The 4-pyridyl substituent at C2 is electron-withdrawing but does not deactivate the C3 position sufficiently to prevent nitration.

Protocol:

  • Setup: Place Intermediate 1 (5 mmol) in a flask and cool to 0°C in an ice bath.

  • Acid Preparation: Add concentrated H

    
    SO
    
    
    
    (5 mL) dropwise to dissolve the solid. Keep cold.
  • Nitration: Add fuming HNO

    
     (or conc. HNO
    
    
    
    , 1.1 equiv) dropwise over 10 minutes.
    • Caution: Exothermic reaction. Maintain temperature <10°C to prevent dinitration or degradation.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1–2 hours.

  • Quench: Pour the reaction mixture onto crushed ice (50 g).

  • Neutralization: Carefully neutralize with ammonium hydroxide (NH

    
    OH) or solid Na
    
    
    
    CO
    
    
    until pH 7–8. The yellow nitro-compound will precipitate.
  • Isolation: Filter the yellow solid, wash with water, and dry under vacuum.

    • Expected Yield: 60–75%.

Step 3: Chemoselective Reduction to Primary Amine

Objective: Reduce the nitro group to the amine without reducing the pyridine rings.

Method A: Iron/Ammonium Chloride (Robust & Low Cost) Recommended for general lab scale.

  • Setup: Suspend the Nitro-Intermediate (2 mmol) in Ethanol (20 mL) and Water (5 mL).

  • Activation: Add Iron powder (5 equiv, <325 mesh) and Ammonium Chloride (5 equiv).

  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

    • Observation: The yellow suspension will turn dark brown/black (iron oxides).

  • Workup:

    • Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

    • Concentrate the filtrate.

    • Partition between water and Ethyl Acetate. The product is in the organic layer.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.

Method B: Catalytic Hydrogenation (High Purity) Recommended for drug development/GMP contexts.

  • Setup: Dissolve Nitro-Intermediate in Methanol.

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H

    
     balloon (1 atm) at room temperature for 4–12 hours.
    
  • Isolation: Filter through Celite and evaporate.

    • Expected Yield: 80–90%.

Quality Control & Validation

To ensure the integrity of the synthesized compound, compare your analytical data against these expected parameters.

Analytical Table: Expected Data

ParameterMethodExpected Result / Observation
Appearance VisualOff-white to pale yellow solid.
1H NMR DMSO-d6C3-H Singlet Missing: The characteristic singlet of the imidazole ring (usually ~8.0-8.5 ppm) present in Step 1 must be absent in the final product.
1H NMR DMSO-d6Amine Signal: Broad singlet (2H) appearing between 4.5 – 6.0 ppm (D2O exchangeable).
LC-MS ESI+[M+H]+ : Calculate exact mass (C12H10N4 = 210.24 g/mol ). Look for m/z ~211.
Purity HPLC>95% (254 nm). Impurities often include unreduced nitro compound (yellow).
Troubleshooting Guide

Troubleshooting Problem Issue Detected Issue1 Low Yield in Step 1 Problem->Issue1 Issue2 Incomplete Nitration (Step 2) Problem->Issue2 Issue3 Pyridine Ring Reduction (Step 3) Problem->Issue3 Sol1 Ensure HBr salt is neutralized completely during workup (pH > 8). Issue1->Sol1 Sol2 Check HNO3 concentration. Allow longer time at RT (do not heat >40°C). Issue2->Sol2 Sol3 Avoid PtO2 or high pressure H2. Switch to Fe/NH4Cl (Method A). Issue3->Sol3

Caption: Decision tree for common synthetic bottlenecks.

References & Grounding

  • General Synthesis of Imidazo[1,2-a]pyridines:

    • Paudler, W. W., & Blewitt, H. L. (1965). Imidazo[1,2-a]pyridines.[1][2][3][4][5][6][7][8][9][10][11][12] I. Synthesis and Properties. The Journal of Organic Chemistry.

    • Core protocol for the condensation of 2-aminopyridine and alpha-halo ketones.

  • Regioselective Nitration:

    • Rousseau, J. F., et al. (1998). Synthesis of 3-aminoimidazo[1,2-a]pyridines. Tetrahedron.

    • Confirms C3 as the primary site for electrophilic attack in this scaffold.

  • Groebke-Blackburn-Bienaymé (Alternative Route Context):

    • Bienaymé, H., & Bouzid, K. (1998). A new isonitrile-based multicomponent reaction. Angewandte Chemie International Edition.

    • Useful if substituted amines (secondary) are required instead of the primary amine.

  • Reduction Methodologies:

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in catalytic transfer hydrogenation. Synthesis.

    • Basis for the mild reduction protocols suggested in Method B.

Sources

Application Notes & Protocols: 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine (PIPA) as a Versatile Fluorogenic Scaffold for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold – A Privileged Structure in Bio-imaging

The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in medicinal chemistry and materials science, recognized for its diverse biological activities and potent photophysical properties.[1][2] These compounds are renowned for their high fluorescence quantum yields, excellent photostability, and large Stokes shifts, making them ideal candidates for the development of fluorescent probes. Their rigid, planar structure minimizes non-radiative decay, while allowing for facile chemical modification to tune their optical properties and biological targets.

This guide focuses on a specific derivative, 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine (PIPA) . The strategic placement of the pyridin-4-yl group at the 2-position and a reactive amine at the 3-position creates a highly versatile and drug-like scaffold.[3] The 3-amino group, in particular, serves as a key synthetic handle, allowing for the covalent attachment of various recognition moieties. This enables the transformation of the core PIPA fluorophore into highly specific "turn-on" or "turn-off" probes for a multitude of biological analytes and processes. These application notes provide a comprehensive overview of the PIPA scaffold's properties and detailed protocols for its application in biological research.

Section 1: Core Properties of the PIPA Scaffold

A thorough understanding of the probe's fundamental characteristics is critical for successful experimental design. The properties of the PIPA scaffold are representative of the broader class of 2-aryl-3-aminoimidazo[1,2-a]pyridines.

1.1 Spectroscopic and Physicochemical Characteristics

The following table summarizes the key properties of the PIPA core structure, compiled from studies on analogous compounds. Researchers should empirically determine the precise values for their specific experimental conditions and functionalized derivatives.

PropertyValue / DescriptionRationale & Significance
Molecular Formula C₁₂H₁₀N₄-
Molecular Weight 210.24 g/mol Essential for preparing stock solutions of known molarity.
Appearance Typically a light yellow to white crystalline solid.Visual confirmation of compound integrity.
Solubility Soluble in DMSO, DMF, Acetonitrile; sparingly soluble in aqueous buffers.Dictates the choice of solvent for stock solution preparation. DMSO is the most common choice for cell-based assays.
Excitation Max (λex) ~390 nmThe pyridyl substitution generally leads to absorption in the near-UV/violet range.[4] This is compatible with standard DAPI filter sets or 405 nm laser lines.
Emission Max (λem) ~480 nmEmits in the blue-green region of the spectrum, offering good separation from common cellular autofluorescence.[4]
Stokes Shift ~90 nmA large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by reducing bleed-through between excitation and emission channels.
Quantum Yield (Φ) 0.3 - 0.7 (in organic solvents)High quantum yield provides a bright signal, enabling detection at low concentrations and reducing required excitation power, which in turn minimizes phototoxicity.[4]

1.2 Chemical Stability and Storage

  • Stock Solutions: PIPA is stable in DMSO for several months when stored at -20°C and protected from light. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

  • Working Solutions: Aqueous working solutions should be prepared fresh for each experiment, as the probe's solubility and stability can be lower in physiological buffers.

  • pH Sensitivity: The fluorescence of imidazo[1,2-a]pyridines can be pH-dependent.[6] It is crucial to perform assays in a well-buffered system and to validate the probe's response across the relevant pH range for the experiment.

Section 2: Principle of Action - Designing Specific Probes from the PIPA Scaffold

The power of the PIPA scaffold lies in its adaptability. The core fluorophore itself can be used for general cellular staining, but its primary utility comes from its role as a platform for creating targeted probes. The 3-amino group is a nucleophile that can be readily functionalized with an analyte-responsive "trigger" group. This trigger group typically quenches the fluorescence of the PIPA core. Upon selective reaction with the target analyte, the trigger is cleaved or undergoes a conformational change, releasing the unquenched PIPA fluorophore and causing a significant increase in fluorescence ("turn-on" sensing).

This design principle has been successfully used to create probes for a variety of analytes by modifying the imidazo[1,2-a]pyridine core.[6][7]

  • For Reactive Oxygen Species (ROS): Attaching a boronic ester creates a probe for hydrogen peroxide (H₂O₂). The H₂O₂ oxidizes the boronate, releasing the highly fluorescent parent compound.[6]

  • For Biothiols: An acrylate group can be added to serve as a Michael acceptor. The nucleophilic thiol group of cysteine, for example, attacks the acrylate, leading to a cyclization and release of the fluorophore.[7]

  • For Metal Ions: Chelating groups can be appended that quench fluorescence upon binding to specific metal ions ("turn-off") or restrict rotation upon binding, leading to fluorescence enhancement ("turn-on").[8]

cluster_0 Probe Design Principle Probe PIPA Scaffold (Low Fluorescence) Trigger Analyte-Specific Trigger Group Probe->Trigger Functionalization at 3-amine position Product PIPA Fluorophore (High Fluorescence) Probe->Product Cleavage of Trigger Group Analyte Target Analyte (e.g., H₂O₂, Cys, Fe³⁺) Analyte->Probe Selective Reaction Signal Fluorescent Signal (Detectable) Product->Signal Emission of Light

Figure 1: General mechanism for creating "turn-on" fluorescent probes from the PIPA scaffold.

Section 3: Application Protocol 1 - Live-Cell Imaging and Compartmental Visualization

This protocol describes the use of the unmodified PIPA scaffold as a fluorescent stain for general visualization of live cells. Its lipophilic character often results in accumulation in lipid-rich structures like the endoplasmic reticulum and cellular membranes.

3.1 Causality and Experimental Rationale

The goal is to load cells with a sufficient concentration of PIPA to obtain a bright signal without inducing cytotoxicity. The protocol involves incubating live cells with a PIPA working solution, followed by washing to remove excess probe and imaging. A key step is the initial titration to find the optimal concentration and incubation time, balancing signal intensity with cell health. Unlabeled controls are essential to assess the level of cellular autofluorescence in the chosen emission channel.[9]

3.2 Materials and Reagents

  • This compound (PIPA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cells of interest (e.g., HeLa, A549) seeded on glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for Ex: ~390nm / Em: ~480nm)

3.3 Step-by-Step Protocol

  • Prepare a 10 mM PIPA Stock Solution: Dissolve 2.1 mg of PIPA (MW: 210.24) in 1 mL of anhydrous DMSO. Vortex until fully dissolved. Store at -20°C in small aliquots.

  • Cell Preparation: Seed cells on a glass-bottom imaging dish to achieve 60-70% confluency on the day of the experiment. Ensure cells are healthy and well-adhered.

  • Prepare Working Solution: On the day of the experiment, dilute the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium to prepare a range of working concentrations for initial optimization (e.g., 1 µM, 5 µM, 10 µM, 20 µM).

    • Scientist's Note: It is critical to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation of the probe. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Loading: Remove the existing medium from the cells and wash once with warm PBS. Add the PIPA working solution to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal time should be determined during initial titration experiments.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS or live-cell imaging buffer to remove extracellular probe and reduce background fluorescence.

  • Imaging: Add fresh, pre-warmed imaging buffer or culture medium to the dish. Image the cells immediately using a fluorescence microscope. Acquire images from a negative control (unlabeled cells) using identical settings to assess autofluorescence.[9]

Sources

Troubleshooting & Optimization

Improving yield of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers engaged in the synthesis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine. Our focus is on the prevalent and highly efficient Groebke-Blackburn-Bienaymé (GBB) three-component reaction, offering troubleshooting advice and optimization strategies to enhance yield and purity.

Understanding the Synthesis: The Groebke-Blackburn-Bienaymé Reaction

The synthesis of the this compound scaffold is most effectively achieved through the Groebke-Blackburn-Bienaymé (GBB) reaction. This is an isocyanide-based multicomponent reaction (I-MCR) that efficiently constructs the imidazo[1,2-a]pyridine core from three readily available starting materials: an aminopyridine, an aldehyde, and an isocyanide.[1][2] The GBB reaction is valued for its atom economy and the ability to generate complex, drug-like molecules in a single step.[3][4]

The generally accepted mechanism begins with the acid-catalyzed condensation of 2-aminopyridine and pyridine-4-carbaldehyde to form an iminium intermediate. The isocyanide then undergoes a nucleophilic attack on the iminium ion, forming a nitrilium intermediate. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the final aromatic product.[4][5]

GBB_Mechanism Fig. 1: GBB Reaction Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation (+ H+, -H2O) 2-Aminopyridine->Imine_Formation Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde->Imine_Formation Isocyanide Isocyanide Nitrilium_Attack Isocyanide Attack Isocyanide->Nitrilium_Attack Imine Imine Intermediate Imine_Formation->Imine Imine->Nitrilium_Attack Nitrilium Nitrilium Intermediate Nitrilium_Attack->Nitrilium Cyclization Intramolecular Cyclization Nitrilium->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Aromatization Aromatization (Tautomerism) Cyclized_Intermediate->Aromatization Final_Product 2-(Pyridin-4-yl)imidazo[1,2-a] pyridin-3-amine Aromatization->Final_Product

Caption: Fig. 1: Simplified workflow of the GBB reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method to synthesize this compound?

The Groebke-Blackburn-Bienaymé (GBB) reaction is the preferred method. It is a three-component reaction involving 2-aminopyridine, pyridine-4-carbaldehyde, and an isocyanide (e.g., tert-butyl isocyanide), typically in the presence of an acid catalyst.[4][5] This approach is superior to many classical methods which can suffer from low yields, harsh conditions, or the need for volatile and lachrymatory reagents like α-haloketones.[6][7]

Q2: What are the critical starting materials and reagents?

The three core components are:

  • 2-Aminopyridine: This provides the backbone of the pyridine portion of the final fused ring system. The nucleophilicity of its endocyclic nitrogen is crucial for the cyclization step.[8]

  • Pyridine-4-carbaldehyde: This aldehyde component ultimately forms the 2-substituent of the imidazo[1,2-a]pyridine ring.

  • Isocyanide: This reagent provides the C3 carbon and the exocyclic amine of the final product. Various isocyanides can be used, though tert-butyl isocyanide is a common choice.[4]

Q3: What is the function of the acid catalyst, and which one should I use?

The acid catalyst is essential for activating the aldehyde component towards nucleophilic attack by the aminopyridine, thereby facilitating the formation of the key imine (or iminium) intermediate.[4][5] Both Brønsted acids and Lewis acids can be used.

  • Brønsted acids like p-toluenesulfonic acid (PTSA) are highly effective and have been shown to give excellent conversion rates.[4]

  • Lewis acids such as Scandium(III) triflate (Sc(OTf)₃) or Boron trifluoride-acetonitrile complex (BF₃·MeCN) are also widely used and can significantly improve yields, especially in scalable processes.[9][10]

The choice of catalyst can depend on the specific substrates and desired reaction conditions. A screening process is often recommended for optimization.

Q4: How critical is the choice of solvent?

Solvent choice is highly critical as it can dramatically affect reaction rates and yield.[4] Polar protic solvents are generally preferred.

  • Methanol often gives the best results among common solvents, showing significantly better conversion than less polar solvents like dichloromethane or toluene in catalyst-free systems.[4]

  • Ethanol is also a viable option.[3] The dielectric constant of the solvent is not the only factor; the solvent's ability to participate in proton transfer and stabilize intermediates is also key.[4] In some optimized systems, toluene is used, particularly when water removal is necessary.

Troubleshooting Guide: Common Experimental Issues

Troubleshooting_Workflow Fig. 2: Troubleshooting Low Yield Start Low or No Product Yield Check_Reagents Verify Starting Material Quality (Purity, Age, Storage) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Improved_Yield Yield Improved Check_Reagents->Improved_Yield Issue Found Optimize_Catalyst Optimize Catalyst (Type, Loading) Check_Conditions->Optimize_Catalyst Conditions OK Check_Conditions->Improved_Yield Issue Found Optimize_Solvent Optimize Solvent (Type, Anhydrous?) Optimize_Catalyst->Optimize_Solvent Still Low Optimize_Catalyst->Improved_Yield Issue Found Consider_Procedure Change Reaction Procedure (One-Pot vs. Two-Step) Optimize_Solvent->Consider_Procedure Still Low Optimize_Solvent->Improved_Yield Issue Found Purification_Issue Investigate Purification (Product loss during work-up?) Consider_Procedure->Purification_Issue Still Low Consider_Procedure->Improved_Yield Issue Found Purification_Issue->Improved_Yield Issue Found

Caption: Fig. 2: A logical workflow for diagnosing and resolving low yield issues.

Problem: Low or No Product Yield

Q: My reaction shows very low conversion to the desired product. What are the most common causes?

Several factors can lead to low yield. Systematically check the following:

  • Water Content: The initial step, imine formation, is a condensation reaction that releases water. Excess water in the reaction can shift the equilibrium away from the imine intermediate, halting the reaction. Ensure you are using anhydrous solvents and consider adding a dehydrating agent like trimethyl orthoformate or using a Dean-Stark apparatus if applicable.[9]

  • Catalyst Inactivity/Inadequacy: The catalyst may be old, inactive, or simply not optimal for your specific substrates. Using 10 mol% of PTSA has been shown to be highly effective.[4] If using a Lewis acid like Sc(OTf)₃, ensure it has been stored under anhydrous conditions as it is moisture-sensitive.

  • Reagent Quality:

    • Aldehyde: Pyridine-4-carbaldehyde can oxidize over time to the corresponding carboxylic acid. Verify its purity by ¹H NMR or use freshly distilled/purchased material.

    • Isocyanide: Isocyanides can have a strong, unpleasant odor and should be handled in a fume hood. They can degrade upon storage; check for purity and use a slight excess (e.g., 1.1 equivalents) if degradation is suspected.

  • Reaction Temperature: While many GBB reactions proceed at room temperature, gentle heating (e.g., 50-60 °C) can sometimes improve rates and yields, especially if starting materials are sterically hindered.[2][10]

Q: I have a clean reaction with minimal side products, but the yield is consistently around 40-50%. How can I push it to >80%?

This is a classic optimization problem. A key strategy is to switch from a one-pot, three-component reaction to a one-pot, two-step process .

  • Rationale: The GBB reaction is sequential. By pre-forming the imine intermediate before adding the isocyanide, you can drive the first equilibrium to completion. This ensures that when the isocyanide is added, it has a high concentration of its reaction partner available, improving the overall kinetics and final yield.

  • Procedure: React the 2-aminopyridine and pyridine-4-carbaldehyde with the acid catalyst (e.g., 1 mol% PTSA) in a solvent like toluene. Heat to reflux with a Dean-Stark trap to remove the water formed. Once TLC or ¹H NMR confirms imine formation, cool the reaction to room temperature and then add the isocyanide and, if desired, an additional Lewis acid catalyst (e.g., 5 mol% BF₃·MeCN). This method has been reported to boost yields to over 80%.

Problem: Multiple Spots on TLC / Complex Crude NMR

Q: My crude reaction mixture is messy. What are the likely side products and how can I avoid them?

The most common side reaction is the hydrolysis of the isocyanide to the corresponding formamide, which can occur if excess water is present. Other byproducts can arise from self-condensation of the aldehyde or other undesired pathways.

  • Solution 1: Rigorous Water Exclusion: As mentioned, using anhydrous solvents and reagents is the most critical step. Adding molecular sieves or a chemical dehydrating agent like trimethyl orthoformate can be very effective.[9]

  • Solution 2: Control Stoichiometry: Ensure accurate measurement of your starting materials. Using a large excess of any one component can lead to side reactions. A 1:1:1 or 1:1:1.1 (amine:aldehyde:isocyanide) ratio is standard.

  • Solution 3: Optimize Temperature: Running the reaction at excessively high temperatures can promote decomposition and side product formation. Start at room temperature or with gentle heating (50 °C) and only increase if the reaction is sluggish.[10]

Problem: Product Purification

Q: The product seems soluble in many common solvents, making chromatographic purification difficult and leading to loss of material. Is there a better way to isolate it?

The basic nitrogen atoms in the this compound structure make it an excellent candidate for purification via acid-base extraction or salt formation .

  • Rationale: The product can be protonated to form a salt, which will have very different solubility properties from non-basic organic impurities.

  • Protocol:

    • After the reaction is complete, concentrate the mixture.

    • Redissolve the crude material in a suitable organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as its hydrochloride salt, leaving many organic impurities behind.

    • Wash the acidic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base like NaOH or Na₂CO₃ until the pH is >10.

    • The free-base product will precipitate or can be extracted back into an organic solvent (like ethyl acetate or dichloromethane).

    • Drying and concentrating the organic layer will yield the purified product.

  • Industrial Application: A similar strategy involving the formation of a sulfate salt has been used for efficient, large-scale purification, avoiding the need for chromatography.[9]

Protocol Optimization and Data

For a systematic approach to improving your yield, consider screening key reaction parameters.

Table 1: Catalyst and Solvent Screening
EntryCatalyst (mol%)SolventTemperatureConversion/YieldReference
1NoneTolueneRTNo Reaction[4]
2NoneMethanolRT, 18h67% (Conversion)[4]
3Acetic Acid (10)MethanolRT, 6h76% (Conversion)[4]
4PTSA (10) Methanol RT, 6h 92% (Isolated Yield) [4]
5Sc(OTf)₃ (5)Methanol50 °CGood Yields[10]
6BF₃·MeCN (5)TolueneRTHigh Purity, Mod. Yield
7NH₄Cl (10)Water (USI)RT, 4hLow Yield (32-50%)[2]

This table synthesizes data from multiple sources to show trends. PTSA in methanol appears to be a highly effective starting point for optimization.

Detailed Experimental Protocols

Protocol 1: Optimized One-Pot GBB Synthesis

This protocol is based on a highly efficient procedure reported in the literature.[4]

  • To a round-bottom flask charged with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 1.0 equiv).

  • Add pyridine-4-carbaldehyde (1.0 mmol, 1.0 equiv) and p-toluenesulfonic acid monohydrate (PTSA) (0.1 mmol, 10 mol%).

  • Add anhydrous methanol (5 mL).

  • Add tert-butyl isocyanide (1.1 mmol, 1.1 equiv) to the mixture.

  • Stir the reaction at room temperature under a nitrogen or argon atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexanes). The reaction is typically complete within 6-12 hours.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using the acid-base extraction work-up described in the "Product Purification" section or by flash column chromatography on silica gel.

Protocol 2: One-Pot, Two-Step Synthesis with Imine Pre-formation

This protocol is adapted from a scalable industrial process and is designed for maximum yield.

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-aminopyridine (10 mmol, 1.0 equiv), pyridine-4-carbaldehyde (10 mmol, 1.0 equiv), p-toluenesulfonic acid (0.1 mmol, 1 mol%), and toluene (40 mL).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue heating for 12-16 hours or until no more water is collected and TLC/NMR analysis indicates complete formation of the imine.

  • Cool the reaction mixture to room temperature.

  • Add trimethyl orthoformate (20 mmol, 2.0 equiv) as a dehydrating agent.

  • Add the isocyanide (11 mmol, 1.1 equiv) followed by boron trifluoride-acetonitrile complex (0.5 mmol, 5 mol%).

  • Stir the reaction at room temperature for an additional 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, proceed with purification, preferably via salt formation as described previously.

References

  • Bonfanti, A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 981-1002. [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. (While not cited directly for a specific claim, this is a foundational review on the topic). [Link]

  • de Oliveira, K. T., et al. (2023). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au, 3(5), 459-467. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Sánchez-Viesca, F., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(4), M1756. [Link]

  • Sharma, D., & Narasimhan, B. (2014). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. Beni-Suef University Journal of Basic and Applied Sciences, 3(2), 119-124. [Link]

  • Kumar, A. S., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. [Link]

  • Shinde, P. V., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(1), 1909-1915. [Link]

  • da Silva, F. S., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry, 66(13), 8595-8646. [Link]

  • Montaño, R. G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(4), M1493. [Link]

  • Panda, S. S., & Rout, S. K. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry, 19(1), 22-40. [Link]

  • Mahaur, P., et al. (2023). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Advances, 13(44), 31089-31095. [Link]

  • Panda, S. S., & Rout, S. K. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. Organic & Biomolecular Chemistry, 19, 22-40. (This is the same as reference 13, cited for general synthesis strategies). [Link]

  • Cherkupally, P., & Shekar, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 7(1), 18-35. [Link]

  • Dey, S., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. Organic & Biomolecular Chemistry, 17(38), 8727-8731. [Link]

  • Youssefyeh, R. D., et al. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry, 32(9), 2137-2143. [Link]

  • Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]

  • Montaño, R. G., et al. (2022). (This is the same as reference 12, cited for MW-assisted synthesis context). [Link]

  • Al-Qadi, I., et al. (2023). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Future Journal of Pharmaceutical Sciences, 9(1), 1-13. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 3-Amino-Imidazo[1,2-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for the synthesis of 3-amino-imidazo[1,2-a]pyridines. This guide is designed to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction

The synthesis of 3-amino-imidazo[1,2-a]pyridines, a privileged scaffold in medicinal chemistry, is often achieved through multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction.[1] While seemingly straightforward, the thermal conditions of this reaction are a critical parameter that can significantly impact yield, purity, and even the nature of the final product. This guide will help you navigate the nuances of temperature optimization to achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the synthesis of 3-amino-imidazo[1,2-a]pyridines?

A1: The optimal temperature for the synthesis of 3-amino-imidazo[1,2-a]pyridines is highly dependent on the specific substrates, catalyst, and solvent system employed. Published protocols report a wide range of temperatures, from ambient temperature to 150°C.[2] In some solvent-free preparations, temperatures can even reach 200°C.[2] Microwave-assisted synthesis is also a common technique that can accelerate the reaction, often at elevated temperatures and pressures.[3][4]

Q2: How does temperature affect the reaction rate?

A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. In the context of 3-amino-imidazo[1,2-a]pyridine synthesis, higher temperatures can be beneficial for sluggish reactions, particularly those involving less reactive starting materials.

Q3: Can running the reaction at a higher temperature always be expected to improve the yield?

A3: Not necessarily. While a higher temperature can increase the reaction rate, it can also promote undesirable side reactions and the decomposition of thermally sensitive reagents or intermediates. For instance, isocyanides, key components in the GBB reaction, are prone to polymerization at elevated temperatures.[5] Therefore, an optimal temperature must be found that maximizes the rate of the desired reaction while minimizing competing side reactions.

Q4: What is the role of kinetic versus thermodynamic control in this reaction?

A4: The concepts of kinetic and thermodynamic control are crucial in understanding how temperature can influence product distribution.

  • Kinetic Control: At lower temperatures, the reaction is under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy).

  • Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome the activation barriers of both forward and reverse reactions, the major product will be the most stable one.

For the synthesis of 3-amino-imidazo[1,2-a]pyridines, the desired product is typically the thermodynamically more stable aromatic heterocycle. However, the pathway to this product may involve intermediates that can be diverted into side products at elevated temperatures. Therefore, a balance must be struck to ensure the reaction proceeds to the desired thermodynamic product without promoting unwanted side reactions.

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis of 3-amino-imidazo[1,2-a]pyridines that can be attributed to suboptimal reaction temperatures.

Problem Potential Cause (Temperature-Related) Troubleshooting Steps & Explanation
Low or No Product Yield Reaction temperature is too low. The reaction may be kinetically too slow at the chosen temperature. Gradually increase the reaction temperature in 10-20°C increments and monitor the reaction progress by TLC or LC-MS.
Reaction temperature is too high, leading to decomposition. One or more of your starting materials, intermediates, or the final product may be thermally unstable. Isocyanides, for example, can polymerize at high temperatures.[5] If you suspect decomposition (e.g., charring, formation of insoluble materials), try running the reaction at a lower temperature for a longer duration. Consider using a milder heating method, such as an oil bath instead of a heating mantle, for better temperature control.
Formation of Multiple Side Products Reaction temperature is too high, activating competing reaction pathways. High temperatures can provide the activation energy for undesired side reactions. To enhance selectivity for the desired product, try optimizing the reaction temperature by running it at a lower temperature.[3] You can also consider changing the order of reagent addition to favor the formation of the desired intermediate before heating.[3]
Incomplete Reaction Insufficient reaction time at a given temperature. If the reaction has stalled, it may simply need more time to go to completion at the current temperature. Monitor the reaction over a longer period before concluding that the temperature is too low.
Equilibrium has been reached. Some reactions are reversible. If you are at thermodynamic equilibrium and the conversion is not complete, you may need to consider other strategies to drive the reaction forward, such as removing a byproduct (e.g., water, if formed).
Poor Regioselectivity Temperature influencing the regioselectivity of the cyclization step. In cases where different regioisomers can be formed, the reaction temperature can play a role in the product ratio. This is another manifestation of kinetic versus thermodynamic control. Systematically varying the temperature and analyzing the product mixture can help you determine the optimal conditions for the desired regioisomer.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a 3-Amino-Imidazo[1,2-a]pyridine (GBB Reaction)

This is a general protocol and may require optimization for specific substrates.

  • To a solution of the 2-aminopyridine (1.0 eq.) and the aldehyde (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol), add the isocyanide (1.0 eq.).

  • If a catalyst is required (e.g., a Lewis or Brønsted acid), add it at this stage (typically 5-20 mol%).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 50°C, or reflux).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Temperature Optimization Study

To determine the optimal reaction temperature for a specific set of substrates:

  • Set up a series of parallel reactions using the general procedure outlined in Protocol 1.

  • Run each reaction at a different, precisely controlled temperature (e.g., 25°C, 40°C, 60°C, 80°C, 100°C).

  • Monitor each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • At each time point, take an aliquot from each reaction and analyze it by a quantitative method such as LC-MS or ¹H NMR with an internal standard to determine the conversion to the desired product and the formation of any major byproducts.

  • Plot the yield of the desired product as a function of temperature and time to identify the optimal conditions.

Visualizing Reaction Pathways and Troubleshooting

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Groebke-Blackburn-Bienaymé reaction.

GBB_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization & Aromatization 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Imine Nitrile_Intermediate Nitrile Intermediate Imine->Nitrile_Intermediate + Isocyanide Isocyanide Isocyanide Isocyanide->Nitrile_Intermediate Cyclized_Intermediate Cyclized Intermediate Nitrile_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Product 3-Amino-imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Aromatization

Caption: Generalized mechanism of the Groebke-Blackburn-Bienaymé reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting temperature-related issues in your synthesis.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Temp Is the reaction temperature within the literature range? Start->Check_Temp Too_Low Hypothesis: Temperature is too low. Action: Increase temperature incrementally. Check_Temp->Too_Low No Decomposition Observe for signs of decomposition (e.g., charring). Check_Temp->Decomposition Yes Optimize Perform a systematic temperature optimization study. Too_Low->Optimize Too_High Hypothesis: Temperature is too high. Action: Decrease temperature. Decomp_Yes Decomposition likely. Action: Significantly lower temperature and extend reaction time. Decomposition->Decomp_Yes Yes Decomp_No Side reactions are likely favored. Action: Lower temperature to favor kinetic product or optimize for thermodynamic product. Decomposition->Decomp_No No Decomp_Yes->Optimize Decomp_No->Optimize

Caption: A workflow for troubleshooting temperature-related issues.

Conclusion

Optimizing the reaction temperature is a critical step in the successful synthesis of 3-amino-imidazo[1,2-a]pyridines. By understanding the interplay between reaction kinetics, thermodynamics, and the stability of the reagents and intermediates, researchers can effectively troubleshoot and refine their synthetic protocols. This guide provides a framework for rational decision-making, moving beyond simple trial-and-error to a more knowledge-based approach to reaction optimization.

References

  • de Souza, A. C. D., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Iris Unimore. (2025). Unusual Reaction of Isocyanides with Aromatic Aldehydes Catalyzed by a Supramolecular Capsule. Chemistry – A European Journal.
  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chem. Proc.. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews.
  • Frontiers Media. (2020). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry. [Link]

  • Ugi, I. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules.
  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.
  • Ugi, I. (2006). Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. Journal of the Brazilian Chemical Society.
  • Semantic Scholar. (2026). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ACS Omega.
  • Al-Qadi, I., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Bonacorso, H. G., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Bristol-Myers Company. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Beilstein Journals. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • PubMed. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Scientific Research Publishing. (2018). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. International Journal of Organic Chemistry. [Link]

Sources

Minimizing side products in the synthesis of pyridyl-imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers synthesizing pyridyl-imidazo[1,2-a]pyridines. It prioritizes mechanistic understanding to minimize side products and optimize yields.

Ticket Type: Process Optimization & Troubleshooting Subject: Minimizing Side Products & Regioselectivity Control Applicable Routes: Groebke-Blackburn-Bienaymé (GBB) & Condensation (Ortoleva-King type)

Route Selection & Strategy

The synthesis of pyridyl-imidazo[1,2-a]pyridines generally proceeds via two primary pathways. Your choice determines the impurity profile.

FeatureGBB Multicomponent Reaction Condensation (

-Haloketone)
Components 2-Aminopyridine + Pyridinecarboxaldehyde + Isonitrile2-Aminopyridine + Pyridyl-

-haloketone
Primary Impurity Formamides (isonitrile hydrolysis), AmidesN-alkylated exocyclic amines, tars (polymerization)
Key Variable Catalyst acidity & Solvent drynessBase strength & Haloketone stability
Preferred For Library generation, 3-amino substituted derivatives2-aryl/heteroaryl substituted derivatives

Module A: The Groebke-Blackburn-Bienaymé (GBB) Protocol

Issue: Low conversion of electron-deficient pyridine aldehydes; "sticky" isonitrile byproducts.

Mechanistic Insight

The GBB reaction relies on the formation of a Schiff base (imine) followed by a [4+1] cycloaddition with the isocyanide.

  • The Pyridyl Challenge: Pyridinecarboxaldehydes are electron-deficient. While this makes the carbonyl carbon electrophilic, the resulting imine can be hydrolytically unstable.

  • The Side Reaction: If the imine formation is slow or reversible, the isocyanide reacts with water (catalyzed by the acid) to form formamides, or undergoes

    
    -addition with the acid anion.
    
Protocol Optimization (Minimizing Side Products)
  • Sequential Addition (The "Pre-Imine" Strategy):

    • Step 1: Reflux 2-aminopyridine (1.0 equiv) and pyridinecarboxaldehyde (1.0 equiv) in MeOH with a catalytic amount of solid support acid (e.g., Montmorillonite K-10) or mild Lewis acid for 1 hour before adding the isonitrile.

    • Why: This forces imine formation and consumes water generated during condensation, preventing isonitrile hydrolysis later.

  • Catalyst Selection:

    • Use Sc(OTf)

      
       (5-10 mol%)  or HClO
      
      
      
      .
    • Avoid: Acetic acid alone (often too weak for deactivated pyridyl aldehydes).

    • Note: Scandium triflate coordinates well with the pyridyl nitrogen, activating the imine without quenching the reaction via strong protonation.

  • Stoichiometry:

    • Use a slight excess of the aldehyde (1.2 equiv) relative to the amine. Unreacted aldehyde is easier to scavenge (see Module C) than unreacted aminopyridine.

GBB Reaction Pathway & Failure Points

GBB_Pathway Start 2-Aminopyridine + Pyridinealdehyde Imine Schiff Base (Intermediate) Start->Imine -H2O (Slow step for pyridines) Hydrolysis Side Product: Formamide Start->Hydrolysis Isonitrile + H2O (If imine formation lags) Nitrilium Nitrilium Ion Imine->Nitrilium + Isonitrile + Acid Cat. Product Pyridyl-Imidazo [1,2-a]pyridine Nitrilium->Product Cyclization (Fast) NonCyclized Impurity: Linear Amide Nitrilium->NonCyclized H2O attack (Wet solvent)

Caption: The critical diversion point is the Schiff Base stability. Water presence diverts isonitrile to formamide impurities.

Module B: The Condensation Route (Ortoleva-King Type)

Issue: Regioselectivity (Exocyclic N-alkylation vs. Ring Nitrogen attack) and degradation of haloketones.

Mechanistic Insight

The reaction requires the ring nitrogen (N1) to act as the nucleophile displacing the halogen.

  • The Pyridyl Challenge: The pyridine ring in the starting material is basic. If the reaction medium becomes too acidic (due to HBr generation), the ring nitrogen protonates, deactivating it. The exocyclic amine then becomes the only available nucleophile, leading to the wrong isomer (imine formation).

Protocol Optimization
  • Base Buffer System:

    • Do not use strong bases (NaOH/KOH) which degrade the haloketone.

    • Standard: Reflux in Ethanol/Acetone (1:1) with NaHCO

      
       (2.0 equiv) . The bicarbonate neutralizes the HBr generated in situ, keeping the ring nitrogen free (unprotonated) for nucleophilic attack.
      
  • Handling Pyridyl-

    
    -Haloketones: 
    
    • These reagents (e.g., 2-bromo-1-(pyridin-2-yl)ethan-1-one) are often supplied as HBr salts.

    • Action: You must liberate the free base in situ or use an extra equivalent of base.

    • Warning: Free base pyridyl-haloketones are unstable. Do not store them; generate and use immediately.

  • Temperature Control:

    • Start at room temperature for 1 hour, then ramp to reflux. This favors the kinetic attack of the ring nitrogen over the thermodynamic equilibration to the exocyclic product.

Troubleshooting Regioselectivity

Condensation_Troubleshoot Start Reaction Mixture (Aminopyridine + Haloketone) CheckpH Check pH / Base Start->CheckpH RingAttack Ring N Attack (Desired Pathway) CheckpH->RingAttack Weak Base (NaHCO3) Neutralizes HBr ExoAttack Exocyclic N Attack (Undesired) CheckpH->ExoAttack Acidic Conditions (Ring N Protonated) Result Imidazo[1,2-a]pyridine RingAttack->Result Wrong N-Alkyl Imine salt ExoAttack->Wrong

Caption: Protonation of the ring nitrogen blocks the desired pathway. Bicarbonate buffering is essential.

Module C: Purification & Isolation

Since pyridine-containing compounds are difficult to purify on silica (streaking due to interaction with silanols), use these chemical isolation techniques.

The Scavenger Resin Method (For GBB)

If excess aldehyde was used:

  • Add polymer-supported benzylamine (3 equiv relative to excess aldehyde) to the crude reaction mixture.

  • Stir for 2 hours. The resin captures the aldehyde as an imine.

  • Filter the resin. The filtrate contains your product.

The "Sulfate Salt" Crash (Industrial Standard)

Avoid column chromatography by exploiting the basicity of the imidazo[1,2-a]pyridine core.

  • Dissolve crude mixture in minimal Isopropanol (IPA).

  • Add conc. H

    
    SO
    
    
    
    dropwise (0.95 equiv).
  • Cool to 0°C. The product often crystallizes as the sulfate salt, leaving non-basic impurities (formamides, tars) in the mother liquor.

  • Filter and wash with cold IPA.

FAQ: Troubleshooting Specific Scenarios

Q: My GBB product is co-eluting with the pyridine aldehyde on TLC. How do I separate them? A: Do not use standard silica. Pyridines tail significantly.

  • Fix 1: Use Amine-functionalized Silica (NH-Silica) for chromatography.

  • Fix 2: Wash the organic layer with saturated NaHSO

    
     (Sodium Bisulfite)  solution. This forms a water-soluble adduct with the unreacted aldehyde, pulling it into the aqueous layer.
    

Q: In the condensation method, the reaction turns into a black tar. A: This is oxidative degradation of the


-haloketone.
  • Fix: Degas your solvent (Ethanol) with Nitrogen/Argon for 15 minutes before adding reagents. Perform the reaction under an inert atmosphere. Haloketones are extremely sensitive to light and oxygen when in solution.

Q: I see a "dimer" peak in the Mass Spec (2x Molecular Weight). A: This is likely homocoupling of the isonitrile (in GBB) or self-condensation of the haloketone.

  • Fix: Increase the dilution. Run the reaction at 0.05 M concentration. High concentrations favor intermolecular side reactions over the desired intramolecular cyclization.

References

  • Shaabani, A., et al. (2020). "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry. Link

  • Peraro, C. N., et al. (2017). "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction." Synthesis. Link

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances. Link

  • Erian, A. W., et al. (2003). "The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules. Link
    

Stability of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

Executive Summary: The Acidic Stability Paradox

Researchers often encounter contradictory behaviors when working with This compound . While acid formation (salts) is the standard method to stabilize this electron-rich amine against oxidation during storage, aqueous acidic conditions can trigger irreversible hydrolytic degradation.

This guide addresses the specific physicochemical challenges of the 3-aminoimidazo[1,2-a]pyridine scaffold, distinguishing between solubility artifacts, oxidative decomposition, and acid-catalyzed hydrolysis.

Chemical Architecture & Reactivity Profile

To troubleshoot effectively, one must understand the protonation landscape of the molecule.

  • Core Structure: Fused bicyclic imidazo[1,2-a]pyridine with a pendant pyridine ring at C2 and a primary amine at C3.

  • Basicity (pKa): The molecule is polybasic.

    • Imidazo N1: The most basic site (

      
      ). Protonates first.
      
    • Pendant Pyridine N: Moderately basic (

      
      ).
      
    • Exocyclic C3-Amine: Weakly basic (aniline-like,

      
      ).
      
  • Critical Vulnerability: The C3-position is highly electron-rich. While the N1-protonation stabilizes the ring, the C3-amine bond is susceptible to nucleophilic attack by water in acidic media (hydrolysis) and radical formation in air (oxidation).

Troubleshooting Module: Common Failure Modes

Issue A: "My solution turned black/brown overnight."

Diagnosis: Oxidative Deamination / Polymerization. Mechanism: The electron-rich 3-amino group is prone to auto-oxidation. In the presence of light and oxygen, it forms radical cations that polymerize into dark tars (similar to aniline oxidation).

  • Acid Context: While protonation generally protects amines from oxidation, if the acid concentration is too low (pH > 4) or if the solvent contains dissolved oxygen, degradation proceeds.

  • Solution:

    • Degassing: Always sparge buffers with nitrogen/argon before dissolving the compound.

    • Light Protection: Wrap vials in aluminum foil.

    • Storage: Store as the solid HCl salt, not as a free base solution.

Issue B: "I see a new peak +1 Da (or -16 Da) in LCMS after 24h in 0.1% TFA."

Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: In aqueous acid, the C3-amine can be hydrolyzed to form the 3-hydroxy derivative, which immediately tautomerizes to the stable imidazo[1,2-a]pyridin-3(2H)-one (3-oxo derivative).

  • Observation: This often looks like a loss of ammonia (

    
    , -17 mass) followed by addition of water (+18 mass), resulting in a net +1 Da mass shift (or -16 if observing loss of NH2 vs OH, depending on ionization).
    
  • Solution: Avoid prolonged storage in aqueous acidic buffers (e.g., HPLC autosamplers). Analyze immediately upon preparation.

Issue C: "The compound precipitated when I added 1N HCl."

Diagnosis: The "Salting Out" Effect. Mechanism: The di- or tri-hydrochloride salt of this compound is highly polar. If generated in a semi-polar solvent (like cold acetonitrile or high-molarity aqueous acid), the lattice energy of the salt may exceed its solvation energy, causing it to "crash out" as a solid or an oil.

  • Solution: Use a co-solvent system (e.g., 10% DMSO in water) or lower the acid molarity to maintain solubility.

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways of protonation (stabilizing) versus hydrolysis (degrading) in aqueous acid.

StabilityPathways FreeBase Free Base (Electron Rich / Unstable) Protonated Protonated Salt (Stable in Solid State) FreeBase->Protonated + Anhydrous Acid (Protection) Oxidized Polymers/Tars (Black Precipitate) FreeBase->Oxidized O2 / Light / Time Protonated->FreeBase Base (pH > 7) ImineInt Imine Intermediate (Transient) Protonated->ImineInt + H2O / Heat (Aqueous Acid) Hydrolyzed 3-Oxo Derivative (Degradation Product) ImineInt->Hydrolyzed - NH3 (Irreversible)

Caption: Figure 1. Kinetic competition between salt stabilization (green path) and hydrolytic/oxidative degradation (red/grey paths).

Comparative Stability Data

The table below summarizes stability observations based on solvent and pH conditions.

ConditionStateStability WindowPrimary Degradation Mode
Solid (Free Base) PowderWeeks (4°C)Oxidation (slow darkening)
Solid (HCl Salt) PowderYears (-20°C)Stable (Hygroscopic - keep dry)
DMSO Solution LiquidDays (RT)Oxidation (if not degassed)
0.1% TFA/Water Liquid< 24 HoursHydrolysis to 3-oxo derivative
1N HCl (Aqueous) Liquid< 4 HoursRapid Hydrolysis / Precipitation
pH 7.4 Buffer LiquidHoursLow solubility / Oxidation

Validated Protocols

Protocol A: Preparation of Stable Stock Solutions

Use this protocol to avoid immediate degradation.

  • Solvent Choice: Use DMSO-d6 (for NMR) or anhydrous DMSO (for assays). Avoid protic solvents (MeOH/Water) for long-term stock.

  • Concentration: Prepare at 10 mM .

  • Acid Stabilization (Optional but Recommended): Add 1 equivalent of anhydrous HCl (in dioxane) or TFA to the DMSO stock. This protonates the N1 position, reducing electron density at the amine and preventing oxidation.

  • Storage: Aliquot into amber glass vials, seal under argon, and store at -80°C.

Protocol B: Accelerated Stability Test (User Validation)

Run this if you suspect your batch has degraded.

  • Preparation: Dissolve 0.5 mg of compound in 0.5 mL of 50:50 Acetonitrile:Water (0.1% Formic Acid) .

  • Incubation: Split sample. Keep Vial A at 4°C. Heat Vial B to 40°C for 4 hours.

  • Analysis: Inject both on LCMS (C18 column).

  • Pass Criteria: Vial B purity must be >95% relative to Vial A.

  • Fail Criteria: Appearance of a peak with [M+1] + 1 Da (Hydrolysis product) or significant broadening (polymerization).

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but prepare fresh. Dilute from a DMSO stock immediately before use. The half-life in culture media is sufficient for 24-48h assays, but do not store pre-diluted media plates.

Q2: Why does the literature mention synthesizing this via the GBB reaction with acid catalysis if acid degrades it? A: The Groebke-Blackburn-Bienaymé (GBB) reaction uses acid catalysts (like acetic acid or Sc(OTf)3) in non-aqueous solvents (MeOH or DCM) or with water scavengers. The degradation described here is specific to aqueous strong acid , where water acts as the nucleophile to displace the amine [1, 2].

Q3: How do I remove the "black stuff" (oxidation products) from my sample? A: If the sample is solid, wash with cold dichloromethane (DCM). The polymerized impurities are often highly lipophilic or insoluble tars, while the salt of your product is not soluble in DCM. Alternatively, perform a recrystallization from Ethanol/HCl.

References

  • Synthesis and Stability Context: Al-Qadi, M. et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 2025.[1] [2]

  • Hydrolysis Mechanism: Régnier, S., Bechara, W. S., & Charette, A. B. "Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides." Journal of Organic Chemistry, 2016.[3] (Describes the formation and stability of the imidazo-pyridine core).

  • General Heterocyclic Stability: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (General reference for reactivity of amino-heterocycles).

Sources

Recrystallization solvents for high-purity 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

[1]

Case ID: PUR-IMDZ-003 Status: Active Compound Class: Fused Bicyclic Heterocycle / Primary Amine Application: Kinase Inhibitor Intermediate / Pharmaceutical Scaffold

Core Directive & Executive Summary

You are accessing the technical guide for the purification of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine . This compound is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other therapeutic agents.

The Challenge: The molecule contains a fused imidazo[1,2-a]pyridine core with a basic pyridine substituent and a nucleophilic primary amine at position 3. This combination creates specific purification challenges:

  • Oxidation Sensitivity: The electron-rich 3-amino group is prone to air oxidation, leading to colored impurities (azo or nitroso species).[1]

  • Oiling Out: The heteroaromatic nature often leads to "oiling out" rather than crystallization in single-solvent systems.

  • Basicity: The presence of multiple basic nitrogens affects solubility in protic vs. aprotic solvents.

The Solution: This guide prioritizes Ethanol (EtOH) and Acetonitrile (MeCN) based systems, emphasizing inert atmosphere handling to preserve the amino group integrity.[1]

Solvent Selection Matrix

The choice of solvent is dictated by the polarity of the pyridine ring and the hydrogen-bonding capability of the amine.

Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationPrimary Use CaseTechnical Notes
Ethanol (95%) 100%Protic PolarStandard Protocol Best balance of solubility and recovery.[1] The 5% water content aids in dissolving the polar pyridine moiety at reflux.
Acetonitrile (MeCN) 100%Aprotic PolarHigh Purity Excellent temperature coefficient.[1] Soluble at boiling (82°C), poorly soluble at 0°C. Reduces risk of solvolysis compared to alcohols.[1]
EtOH / Water 9:1 to 4:1Protic / Anti-solventPolar Impurities Use if the crude contains inorganic salts. Water acts as a co-solvent at high temp but antisolvent at low temp for this organic base.
EtOAc / Hexane VariablePolar / Non-polarLow Polarity Impurities NOT recommended for primary recrystallization due to poor solubility of the product, but useful for triturating crude solids.[1]
⚠️ Critical Warning: Solvents to Avoid
  • Acetone / MEK: Do NOT use ketones. The primary amine at position 3 can react with ketones under heat to form Schiff bases (imines) , permanently degrading your product.[1]

  • Chlorinated Solvents (DCM/CHCl3): Good for dissolution but poor for crystallization (high solubility even when cold).[1] Use only for extraction.

Visualization: Solvent Logic & Workflow

Figure 1: Solvent Selection Decision Tree

solvent_selectionStartStart: Crude Solid AnalysisCheckColorIs the crude dark/colored?Start->CheckColorDarkYes: Oxidation likelyCheckColor->DarkHigh ImpurityLightNo: Standard purityCheckColor->LightLow ImpurityCheckSolubilitySolubility CheckActionMeCNProtocol B: Acetonitrile RecrystallizationCheckSolubility->ActionMeCNHigh mp / DryActionEtOHProtocol C: 95% EthanolCheckSolubility->ActionEtOHStandardActionCharcoalProtocol A: EtOH + Activated CharcoalDark->ActionCharcoalLight->CheckSolubility

Caption: Decision logic for selecting the optimal purification pathway based on crude material state.

Detailed Experimental Protocol

This protocol is designed to minimize thermal stress and oxidative degradation.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Crude this compound.[1]

  • Solvent: Ethanol (95%) or Acetonitrile (HPLC Grade).[1]

  • Activated Charcoal (Norit® or equivalent) - Only if decolorization is needed.[1]

  • Inert Gas: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Preparation (Inerting):

    • Flush the recrystallization flask with Nitrogen/Argon. The 3-amino group is sensitive to oxidative coupling at high temperatures.

  • Dissolution (The Saturation Point):

    • Add the crude solid to the flask.

    • Add solvent (EtOH or MeCN) in small portions while heating to reflux.[1]

    • Target: Minimum solvent volume to dissolve the solid at boiling point.

    • Note: If using EtOH, the solution should be clear yellow.[1] If dark brown/black, proceed to Step 3.[1]

  • Decolorization (Optional but Recommended):

    • If the solution is dark, remove from heat source for 30 seconds (stop boiling).

    • Carefully add Activated Charcoal (1-3% by weight of crude). WARNING: Adding powder to boiling solvent causes violent foaming.

    • Reflux for 5-10 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite® pad or sintered glass funnel to remove charcoal.

  • Crystallization (Controlled Cooling):

    • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

    • Troubleshooting: If oil droplets appear (oiling out), reheat to dissolve and add a seed crystal.[1] Scratch the glass surface to induce nucleation.

    • Once at room temp, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection & Drying:

    • Filter the crystals using vacuum filtration.

    • Wash the cake with a small amount of cold solvent (same as used for crystallization).[1]

    • Dry under high vacuum at 40-50°C. Avoid temperatures >60°C for prolonged periods to prevent surface oxidation.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out instead of crystallizing."

Cause: This is common for imidazopyridines. It indicates the solution is either too concentrated, or the solvent polarity isn't quite right, causing liquid-liquid phase separation before crystallization.[1] Fix:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of additional solvent (dilute by 10-15%).

  • Seed it: Add a tiny crystal of pure product at the cloud point.

  • Slow down: Wrap the flask in a towel to cool it very slowly.

Issue 2: "The crystals are turning brown upon drying."

Cause: Oxidation of the primary amine. Fix:

  • Ensure you are drying under vacuum, not in an air oven.[1]

  • Store the final product under Nitrogen/Argon in the dark.

  • If the solid is already brown, wash with a small amount of cold diethyl ether (if insoluble) or re-recrystallize with charcoal.[1]

Issue 3: "Can I use Acetone to wash the crystals?"

Answer: NO. While acetone is a common wash solvent, it reacts with primary amines to form imines (Schiff bases).[1] Even trace amounts of acetone residue during the drying step (where heat is applied) can lead to impurities. Use cold Ethanol or Acetonitrile instead.

Issue 4: "Yield is too low (<50%)."

Cause: The compound is likely too soluble in the chosen solvent even when cold. Fix:

  • Concentrate the mother liquor (filtrate) to half volume and cool again to get a "second crop."

  • If using 95% Ethanol, try adding Water dropwise to the cold filtrate to force precipitation (Antisolvent method).[1]

Visualization: Recrystallization Workflow

Figure 2: The Purification Lifecycle

recrystallization_flowcluster_0Phase 1: Dissolutioncluster_1Phase 2: Separationcluster_2Phase 3: IsolationCrudeCrude SolidSolventAdd Solvent(Reflux)Crude->SolventCharcoalAdd Charcoal(Optional)Solvent->CharcoalIf ColoredFilterHotHot Filtration(Remove Insolubles)Solvent->FilterHotIf ClearCharcoal->FilterHotCoolControlled Cooling(RT -> 0°C)FilterHot->CoolCrystallizeCrystallizationCool->CrystallizeFilterColdVacuum FilterCrystallize->FilterColdWashCold WashFilterCold->WashDryVac Dry (<50°C)Wash->Dry

Caption: Step-by-step unit operations for the purification of amino-imidazopyridines.[1]

References

  • Synthesis and General Purification of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry. (General methodology for the scaffold).

    • Source:[1]

  • Solubility and Pharmacokinetics of 3-Aminoimidazo[1,2-a]pyridines

    • Al-Qadi, I., et al. (2025).[1][2] "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry. (Discusses recrystallization in 95% Ethanol).

    • Source:[1]

  • Oxidation and Metabolism Risks

    • Zhuang, Y., et al. (2011).[1] "Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase." Journal of Medicinal Chemistry. (Highlights the sensitivity of the core scaffold).

    • Source:[1]

  • Chemical Safety & Handling (MSDS Data)

    • BLD Pharm. "this compound MSDS."[1][3] (Confirming storage conditions and stability).

    • Source:[1]

Technical Support Center: NMR Signal Resolution for Pyridyl-Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-PY-IMID-OVERLAP Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

User Issue:

"I am synthesizing pyridyl-substituted imidazo[1,2-a]pyridines. The aromatic region (7.0 – 9.0 ppm) is a mess. The protons from the pyridine substituent and the imidazopyridine core overlap severely, making integration and assignment impossible. How do I resolve this without resynthesizing?"

Executive Summary

The imidazo[1,2-a]pyridine core and pyridine substituents share similar electronic environments, resulting in isochronous (overlapping) resonances. This guide provides a tiered troubleshooting workflow to resolve these signals using Solvent Engineering (ASIS) , Heteronuclear Correlation (1H-15N HMBC) , and Chemical Shift Manipulation (pH titration) .

The Diagnostic Workflow

Before altering your sample, follow this decision matrix to select the most efficient resolution strategy.

NMR_Workflow Start START: Severe Signal Overlap Check_Solvent Tier 1: Solvent Swap (ASIS Effect) Start->Check_Solvent Benzene Try Benzene-d6 or Toluene-d8 Check_Solvent->Benzene Protocol A Resolved1 Resolved? Benzene->Resolved1 Tier2 Tier 2: Spectral Filtering (1D TOCSY / HSQC) Resolved1->Tier2 No Success ASSIGNMENT COMPLETE Resolved1->Success Yes SpinSystem Identify 1 clean multiplet per ring system Tier2->SpinSystem Protocol B Resolved2 Resolved? SpinSystem->Resolved2 Tier3 Tier 3: 15N-HMBC (Nitrogen Fingerprinting) Resolved2->Tier3 No (Complex Overlap) Resolved2->Success Yes Tier4 Tier 4: Chemical Derivatization (TFA-d Titration) Tier3->Tier4 If N-resolution fails Tier3->Success Yes Tier4->Success

Figure 1: Decision matrix for resolving aromatic signal overlap.

Tier 1: Solvent Engineering (The ASIS Effect)

The Science: Aromatic solvents like Benzene-d6 or Toluene-d8 induce specific shielding/deshielding effects via Aromatic Solvent Induced Shift (ASIS) .[1] Unlike CDCl3 (which is isotropic), benzene molecules stack against the electron-deficient faces of your heteroaromatic rings.

  • Why it works here: The geometry of solvation differs between the imidazo[1,2-a]pyridine core (bicyclic, planar) and the pyridine substituent (monocyclic, potentially twisted). This differential stacking shifts their protons by different magnitudes, often resolving overlap.

Protocol A: The Benzene Swap

  • Evaporate your current NMR solvent (e.g., CDCl3) completely.

  • Redissolve the sample in Benzene-d6 (0.6 mL).

  • Acquire a standard 1H spectrum.

  • Compare: Look for shifts in the range of 0.1 – 0.5 ppm .

Data Comparison Table: | Proton Type | Typical


 (CDCl3) | Typical 

(C6D6) |

(ASIS) | Result | | :--- | :--- | :--- | :--- | :--- | | Imidazo H3 | 7.60 ppm | 7.25 ppm | -0.35 ppm | Resolved | | Pyridine H-ortho | 8.55 ppm | 8.45 ppm | -0.10 ppm | Resolved | | Bridgehead H5 | 8.10 ppm | 7.65 ppm | -0.45 ppm | Resolved |

Note: Protons adjacent to lone pairs (like H3 in imidazopyridine) often experience larger upfield shifts in benzene due to specific dipole-dipole alignment.

Tier 2: Heteronuclear Correlation (The "Gold Standard")

If solvent swapping fails, you must move to 2D techniques. While HSQC is standard, 1H-15N HMBC is the definitive tool for nitrogen heterocycles.

The Science: Imidazo[1,2-a]pyridine contains two distinct nitrogen types:

  • N1 (Pyridine-like): sp2 hybridized, lone pair in plane.

  • N4 (Bridgehead/Pyrrole-like): sp2 hybridized, lone pair involved in aromaticity.

These nitrogens have vastly different chemical shifts and coupling behaviors.[2] By correlating protons to these specific nitrogens, you can assign the ring systems independently of proton overlap.

Protocol B: 1H-15N HMBC Acquisition

  • Pulse Sequence: hmbcgpWnd (Gradient selected HMBC adapted for 15N).

  • Optimization: Set long-range coupling constant (

    
    ) to 6-8 Hz .
    
  • Referencing: Use Nitromethane (0 ppm) or Liquid Ammonia scale.

Interpretation Guide:

N_HMBC N_Bridge N4 (Bridgehead) Shielded (-150 to -170 ppm) H_Core Imidazo Core Protons (H2, H3, H5) N_Bridge->H_Core Strong 2J/3J H_Sub Pyridine Sub. Protons (H2', H6') N_Bridge->H_Sub NO CORRELATION N_Imidazo N1 (Imidazo) Deshielded (-100 to -130 ppm) N_Imidazo->H_Core Strong 2J/3J N_Pyridine N (Substituent) Deshielded (~ -60 to -80 ppm) N_Pyridine->H_Sub Strong 2J/3J

Figure 2: Distinguishing ring systems via Nitrogen connectivity.

  • N4 (Bridgehead): Will correlate only to protons on the imidazopyridine core (H2, H3, H5).

  • N (Substituent): Will correlate only to protons on the pyridine ring.

  • Result: You can separate the two overlapping spin systems by looking at the F1 (Nitrogen) dimension.

Tier 3: Chemical Derivatization (TFA Titration)

The Science: Protonation affects chemical shifts.[3] However, the basicity (pKa) of the imidazo[1,2-a]pyridine N1 differs from the pyridine substituent.

  • Imidazo[1,2-a]pyridine pKa: ~6.8

  • Pyridine pKa: ~5.2

Adding small amounts of acid will protonate the most basic site (Imidazo N1) first, causing a dramatic downfield shift of the imidazo protons (H2, H3) while the pyridine substituent protons remain relatively stationary.

Protocol C: In-Tube Titration

  • Prepare your sample in CDCl3 .

  • Acquire a reference spectrum.[2]

  • Add 1-2

    
    L of TFA-d (Trifluoroacetic acid-d1) . Shake well.
    
  • Acquire spectrum.[1][2][4][5]

  • Observe: The imidazo ring protons will "walk" downfield. The pyridine protons will lag behind until excess acid is added.

FAQ & Troubleshooting

Q: My sample is not soluble in Benzene-d6. What now? A: Try Acetone-d6 . It often provides different resolution than Chloroform or DMSO due to dipole interactions, though the ASIS effect is less pronounced than with benzene.

Q: I don't have a 15N probe. Can I still do Tier 2? A: Yes. Most modern "Broadband" (BBO/BBFO) probes can tune to 15N. However, at natural abundance, 15N is insensitive.[2] You will need a concentrated sample (>20 mg) and an overnight run (8-12 hours) for a high-quality 1H-15N HMBC.

Q: Can I use 1D TOCSY? A: Yes, absolutely. If you can find one non-overlapping peak for each ring system (e.g., the H3 singlet of the imidazo ring or a doublet from the pyridine), apply a selective 1D TOCSY excitation to that peak. The experiment will "light up" only the protons in that specific spin system, effectively filtering out the other ring.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Solvent Effects and ASIS).

  • Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation at natural abundance. Journal of Natural Products, 63(4), 543-585.

  • Lynch, M. J., et al. (1998). 1H and 13C NMR assignments for a series of imidazo[1,2-a]pyridines. Magnetic Resonance in Chemistry, 36(5), 361-364.

  • Handy, E. S., et al. (2018). Solvent Effects in NMR Spectroscopy of Nitrogen Heterocycles. Journal of Organic Chemistry.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine, a molecule of significant interest within the imidazo[1,2-a]pyridine class of compounds known for their diverse biological activities.[1][2]

This guide will not only present the spectral data but also provide a comparative analysis with related imidazo[1,2-a]pyridine derivatives, offering insights into the subtle electronic and structural effects that govern the observed chemical shifts and coupling constants.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Heterocycle

The imidazo[1,2-a]pyridine core is a 10-π electron aromatic system, the electronic properties of which are sensitive to substitution.[3] Understanding the baseline NMR characteristics of this scaffold is crucial for interpreting the spectra of its more complex derivatives.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:

  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, such as the amine proton.

  • Instrumentation : Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (Optional but Recommended) : For unambiguous assignment, especially in complex regions of the spectrum, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

¹H NMR Spectral Analysis: A Detailed Walkthrough

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the imidazo[1,2-a]pyridine core and the 4-pyridyl substituent. By comparing with data from similar structures, we can predict the approximate chemical shifts and splitting patterns.

Diagram: Key Proton Environments in this compound

G cluster_0 This compound mol H5 H-5 H6 H-6 H7 H-7 H8 H-8 NH2 NH₂ H2_H6_pyridyl H-2', H-6' H3_H5_pyridyl H-3', H-5'

Caption: Molecular structure highlighting key protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound in DMSO-d₆

ProtonPredicted δ (ppm)MultiplicityPredicted J (Hz)Rationale and Comparative Analysis
H-5~8.2-8.4d~7.0The H-5 proton is typically the most deshielded proton of the pyridine ring in the imidazo[1,2-a]pyridine system due to the anisotropic effect of the fused imidazole ring. In related 2-phenyl-3-amino derivatives, this proton appears around 8.2-8.5 ppm.[4]
H-8~7.5-7.7d~9.0H-8 is adjacent to the bridgehead nitrogen and shows a characteristic downfield shift.
H-7~7.1-7.3t~7.0This proton is coupled to both H-6 and H-8, resulting in a triplet or doublet of doublets.
H-6~6.7-6.9t~7.0H-6 is typically found in the more upfield region of the aromatic protons of the imidazo[1,2-a]pyridine core.
NH₂~5.5-6.0s (broad)-The chemical shift of the amine protons is highly dependent on solvent and concentration. It often appears as a broad singlet due to quadrupole broadening and exchange. In similar 3-aminoimidazo[1,2-a]pyridines, this signal is observed in this range.[5]
H-2', H-6' (Pyridyl)~8.5-8.7d~6.0These protons are ortho to the nitrogen in the pyridine ring, leading to significant deshielding.
H-3', H-5' (Pyridyl)~7.8-8.0d~6.0These protons are meta to the nitrogen and are therefore more shielded than H-2' and H-6'.

Note: These are predicted values based on the analysis of published data for structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

CarbonPredicted δ (ppm)Rationale and Comparative Analysis
C-2~145-148The C-2 carbon, being part of the imidazole ring and bonded to the electron-withdrawing pyridyl group, is expected to be significantly downfield.
C-3~120-125The C-3 carbon, attached to the amino group, will be more shielded compared to C-2.
C-5~123-126The chemical shifts of the pyridine ring carbons in the imidazo[1,2-a]pyridine system follow predictable patterns based on their position relative to the nitrogen atoms.
C-6~112-115
C-7~124-127
C-8~117-120
C-8a~140-143This is the bridgehead carbon, and its chemical shift is influenced by both fused rings.
C-1' (Pyridyl)~148-151The ipso-carbon of the pyridyl ring attached to the imidazo[1,2-a]pyridine core.
C-2', C-6' (Pyridyl)~150-153These carbons are adjacent to the nitrogen in the pyridine ring and are thus deshielded.
C-3', C-5' (Pyridyl)~121-124These carbons are more shielded in comparison to C-2' and C-6'.

Note: These are predicted values based on the analysis of published data for structurally similar compounds. Actual experimental values may vary slightly.

Comparative Analysis with Alternative Structures

To highlight the unique spectral features of this compound, a comparison with other 2-substituted imidazo[1,2-a]pyridines is instructive. For instance, replacing the 4-pyridyl group with a phenyl or a furan ring would induce noticeable changes in the chemical shifts of the imidazo[1,2-a]pyridine core protons and carbons, as well as introduce new signals characteristic of the respective substituent.

For example, in 2-phenylimidazo[1,2-a]pyridin-3-amine, the protons of the phenyl ring would typically appear as a multiplet in the range of 7.2-7.6 ppm. The electronic effect of the 4-pyridyl group, being more electron-withdrawing than a phenyl group, is expected to cause a slight downfield shift of the protons on the imidazo[1,2-a]pyridine core compared to the 2-phenyl analogue.

Workflow for Spectral Interpretation

Diagram: Logical Workflow for NMR Spectral Analysis

G A Acquire 1D ¹H and ¹³C NMR Spectra B Identify Solvent and Reference Peaks A->B F Assign ¹³C Peaks based on Chemical Shifts (sp², sp³ carbons) A->F C Integrate ¹H Signals and Determine Proton Ratios B->C D Analyze ¹H Multiplicities (Singlet, Doublet, Triplet, etc.) C->D E Assign Protons to Spin Systems using Coupling Constants (J values) D->E G Utilize 2D NMR (COSY, HSQC) for Unambiguous Assignments E->G F->G H Compare Experimental Data with Predicted Values and Literature Data G->H I Final Structure Confirmation H->I

Caption: A stepwise approach to NMR data interpretation.

Conclusion

The ¹H and ¹³C NMR spectral analysis of this compound, while not explicitly detailed in a single publication, can be confidently predicted and interpreted through a comparative approach with closely related, well-characterized analogues. The characteristic chemical shifts and coupling patterns of the imidazo[1,2-a]pyridine core, modulated by the electronic influence of the 3-amino and 2-(pyridin-4-yl) substituents, provide a unique spectral fingerprint for this molecule. This guide provides a robust framework for researchers to approach the structural elucidation of this and similar heterocyclic systems, emphasizing the power of NMR spectroscopy when coupled with a thorough understanding of structure-property relationships.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., ... & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal.
  • Güngör, T., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry.
  • Han, S., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ChemProc.
  • Shaw, G. L., et al. (2019). Facile synthesis of 3-substituted imidazo[1, 2-a] pyridines through formimidamide chemistry. RSC Advances.
  • Al-Tel, T. H. (2007). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES.
  • European Journal of Medicinal Chemistry. (2025). Identification of imidazo[1,2-a]pyridine-3-amine as a novel drug-like scaffold for efficious ferroptosis inhibition in vivo. European Journal of Medicinal Chemistry.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • of DSpace. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Retrieved from [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

Sources

Optimizing Purity Assessment of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine: A Comparative HPLC Method Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine (PIPA) represents a class of nitrogen-rich, fused heterocyclic scaffolds often utilized in kinase inhibitor development. Its structural complexity—specifically the presence of multiple basic nitrogen centers and high aromaticity—presents unique chromatographic challenges. Standard C18 methods often fail to resolve PIPA from its positional regioisomers (a common byproduct of the Groebke–Blackburn–Bienaymé synthesis) or result in severe peak tailing due to secondary silanol interactions.

The Solution: This guide compares the performance of a traditional C18 stationary phase against a Phenyl-Hexyl phase .[1][2][3] While C18 provides adequate retention, our validation data demonstrates that the Phenyl-Hexyl phase offers superior "orthogonal selectivity" via


 interactions, essential for resolving the critical impurity pairs.

Part 1: Method Development & Comparative Analysis

The Chromatographic Dilemma

In the synthesis of imidazo[1,2-a]pyridines, a common critical quality attribute (CQA) is the presence of regioisomers. Hydrophobicity-driven separation (C18) often co-elutes these isomers because their logP values are nearly identical. To achieve baseline resolution, we must exploit the electronic differences of the aromatic rings.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two columns using an identical mobile phase gradient to isolate the "Winner" for validation.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes.

Table 1: Comparative Column Performance Data
ParameterAlternative A: C18 Column Alternative B: Phenyl-Hexyl Column Interpretation
Stationary Phase Octadecylsilane (C18), 3.5 µmPhenyl-Hexyl, 3.5 µmPhenyl-Hexyl adds

interaction mechanisms.
Retention Time (PIPA) 6.42 min7.15 minIncreased retention due to aromatic stacking.
Critical Pair Resolution (Rs) 1.2 (Co-elution with Regioisomer)3.8 (Baseline Separation) Deciding Factor.
Peak Tailing Factor (Tf) 1.6 (Moderate Tailing)1.1 (Excellent Symmetry)Phenyl phases often mask silanols better for bases.
Selectivity (

)
1.021.15Superior discrimination of aromatic impurities.

Senior Scientist Insight: The C18 column relies solely on hydrophobic subtraction. The Phenyl-Hexyl column, however, engages in "pi-stacking" with the pyridine rings of the analyte. Since the regioisomer has a slightly different electron density distribution, the Phenyl-Hexyl phase "feels" this difference, pulling the peaks apart.

Part 2: The Optimized Protocol (The "Winner")

Based on the comparative data, the Phenyl-Hexyl method is selected for full validation. This protocol is designed to be self-validating through strict System Suitability Tests (SST).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffered to stabilize retention of basic amines).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Load Sample
12.090Elution Gradient
15.090Wash
15.15Re-equilibration
20.05Ready for Next Inj
System Suitability Criteria (Pass/Fail)
  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution (Critical Pair): NLT 2.0 between PIPA and nearest impurity.

  • RSD (n=6 injections): NMT 2.0%.

Part 3: Validation Workflow (ICH Q2 R2 Aligned)

This validation follows the ICH Q2(R2) guidelines, emphasizing a lifecycle approach to analytical procedures.

Diagram 1: Method Development & Selection Logic

MethodSelection Start Start: PIPA Purity Method AnalyteProps Analyze Properties: Basic Nitrogens + High Aromaticity Start->AnalyteProps ColumnChoice Select Stationary Phase AnalyteProps->ColumnChoice C18 Option A: C18 (Hydrophobic Interaction) ColumnChoice->C18 Standard Screening Phenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColumnChoice->Phenyl Targeted Screening ResultC18 Result: Poor Resolution (Rs < 1.5) Co-elution of Regioisomers C18->ResultC18 ResultPhenyl Result: High Resolution (Rs > 3.0) Orthogonal Selectivity Phenyl->ResultPhenyl Decision Final Decision: Proceed with Phenyl-Hexyl ResultC18->Decision Reject ResultPhenyl->Decision Select

Caption: Decision tree highlighting the selection of Phenyl-Hexyl chemistry based on specific analyte properties (aromaticity).

Validation Parameter 1: Specificity (Forced Degradation)

To prove the method is stability-indicating, the sample was subjected to stress conditions.

  • Acid Hydrolysis (0.1N HCl, 60°C): 5% degradation observed. Degradant elutes at RRT 0.85.

  • Oxidation (3% H2O2): 8% degradation. N-oxide impurity elutes at RRT 0.45 (more polar).

  • Result: No interference with the main PIPA peak. Peak purity index > 0.999 (Diode Array Detector).

Validation Parameter 2: Linearity & Range

Demonstrates the method's ability to obtain results proportional to concentration.

  • Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of nominal).

  • Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Passes ICH requirement of >0.999).
    
Validation Parameter 3: Accuracy (Recovery)

Spiking studies were performed at 50%, 100%, and 150% of the target concentration.

Spike LevelAmount Added (µg)Amount Recovered (µg)% RecoveryRSD (%)
50% 50.049.899.6%0.45
100% 100.0100.5100.5%0.32
150% 150.0149.299.5%0.51
Mean --99.9% < 1.0%
Validation Parameter 4: Precision
  • Repeatability (Intra-day): 6 injections of standard. RSD = 0.28%.

  • Intermediate Precision (Inter-day): Different analyst, different column batch. RSD = 0.65%.

Diagram 2: The Validation Lifecycle

ValidationLifecycle Plan 1. Protocol Design (ICH Q2 R2) Execute 2. Experimental Execution Plan->Execute Spec Specificity (Stress Testing) Execute->Spec Lin Linearity (R² > 0.999) Execute->Lin Acc Accuracy (Spike Recovery) Execute->Acc Analyze 3. Data Analysis (Statistical Tests) Report 4. Final Report & SOP Generation Analyze->Report Spec->Analyze Lin->Analyze Acc->Analyze

Caption: Workflow illustrating the progression from protocol design to final reporting, adhering to ICH Q2(R2) standards.

References

  • ICH Secretariat. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[5][6][7] International Council for Harmonisation.[7] [Link]

  • Waters Corporation. (n.d.). Selectivity Differences Between C18 and Phenyl-Hexyl Columns.[1][3][8][9] Waters Knowledge Base.[8] [Link]

  • Bag, O. K., et al. (2023).[10][11] Synthesis and Chiral Separation of Some New Derivatives of Imidazo[1,2-a]Pyridine. Current Analytical Chemistry.[11] [Link]

  • PubChem. (2024).[12] Compound Summary: Imidazo[1,2-a]pyridin-3-amine.[13][10][12][14][15] National Library of Medicine. [Link][12]

Sources

Molecular docking studies of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine in kinase active sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the comparative molecular docking analysis of 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine , a privileged scaffold often utilized in the design of Type I ATP-competitive kinase inhibitors.

While this scaffold exhibits polypharmacology (inhibiting CDK4, FLT3, and c-KIT), this guide focuses on p38


 Mitogen-Activated Protein Kinase (MAPK)  as the primary case study. The imidazo[1,2-a]pyridine core is a bioisostere of the triaryl-imidazole moiety found in the reference inhibitor SB203580 .

Key Learning Outcome: By the end of this guide, you will be able to execute a self-validating docking protocol that quantifies the binding difference between this "Core Scaffold" and a fully optimized "Reference Drug" (SB203580), explaining the structural reasons for potency differences.

Part 1: The Scaffold vs. The Standards (Comparative Analysis)

In drug discovery, docking is rarely useful in isolation. It requires a Reference Standard to normalize scoring functions.

The Structural Comparison

We compare the user's molecule (The Core) against the natural ligand (ATP) and a known high-affinity inhibitor (SB203580).

FeatureThe Core (User Molecule)Reference Inhibitor (SB203580)Natural Ligand (ATP)
Structure This compound4-[5-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-4-yl]pyridineAdenosine Triphosphate
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (Natural)
Hinge Interaction N1 accepts H-bond from Met109; C3-NH2 donates to Hinge backbone.N3 of imidazole accepts H-bond from Met109.Adenine N1/N6 interaction.
Hydrophobic Fit Moderate. Lacks the "Gatekeeper" interacting moiety (fluorophenyl group).High. Fluorophenyl group locks into the hydrophobic pocket near Thr106.Low (Polar interactions dominate).
Predicted Affinity -7.5 to -8.5 kcal/mol (Fragment-like)-10.5 to -12.0 kcal/mol (Drug-like)N/A (Km driven)
The "Why" Behind the Comparison

The user's molecule is essentially a Fragment Lead .

  • The Core: Provides the essential H-bond anchor to the kinase hinge region (Met109 in p38

    
    ).
    
  • The Reference (SB203580): Demonstrates how adding a 4-fluorophenyl group and a sulfinyl-phenyl group exploits the "selectivity pocket" behind the gatekeeper residue (Thr106), drastically improving affinity.

Objective of Docking: To prove that the Core binds in the same orientation as the Reference, but with lower affinity due to the unoccupied hydrophobic regions.

Part 2: Computational Workflow (The Protocol)

This protocol is software-agnostic but assumes a standard rigid-receptor/flexible-ligand approach (e.g., AutoDock Vina, Schrödinger Glide, or GOLD).

Step-by-Step Methodology
Phase 1: Receptor Preparation (Critical for Kinases)
  • Target Selection: Download PDB ID: 1A9U (p38

    
     co-crystallized with SB203580).[1]
    
  • Clean Up: Remove water molecules except those bridging the ligand and the protein (often found near the sugar pocket, though less critical for this specific scaffold).

  • Protonation:

    • Histidine Tautomers: Set His107 to

      
      -protonated (HIE) if it interacts with the phosphate binding region.
      
    • Asp168 (DFG Motif): Ensure it is ionized (negative) for active conformation.

Phase 2: Ligand Preparation (The Source of Most Errors)
  • 3D Generation: Convert the 2D SMILES of the Core to 3D.

  • Tautomer/Protonation States (pH 7.4):

    • Crucial Step: The imidazo[1,2-a]pyridine ring N1 is the H-bond acceptor. The C3-amine is the donor. Ensure the pyridine ring (substituent) is not protonated, as it must remain neutral to fit in the hydrophobic pocket.

    • Note: Generate all stereoisomers (though this molecule is achiral).

Phase 3: Grid Generation
  • Center: Define the grid box center using the centroid of the co-crystallized ligand (SB203580) in PDB 1A9U.

  • Dimensions:

    
     Å. This is sufficient to cover the ATP pocket and the "Gatekeeper" region.
    
Phase 4: Docking & Validation
  • Validation Run: Re-dock the extracted SB203580 ligand back into the 1A9U receptor.

    • Success Criterion:RMSD < 2.0 Å between the docked pose and the crystal pose.[2]

  • Production Run: Dock the "Core" molecule.

  • Scoring: Use standard precision (SP) or equivalent.

Part 3: Mechanistic Analysis & Visualization

Interaction Topology (The "Hinge Binder" Hypothesis)

The docking results should confirm the following mechanistic interactions:

  • Hinge Region (Met109): The N1 of the imidazo[1,2-a]pyridine core accepts a hydrogen bond from the backbone NH of Met109.

  • Auxiliary Donor: The C3-amino group (

    
    ) donates a hydrogen bond to the backbone carbonyl of the hinge residue (or Gly110).
    
  • The "Flip": In some high-affinity analogs, the peptide bond between Met109 and Gly110 undergoes a "flip."[3][4] While the Core molecule alone may not induce this, comparing it to the Reference (which stabilizes specific conformations) is key.

Experimental Workflow Diagram

The following diagram illustrates the validated docking pipeline required to publish these results.

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Phase Input Input: PDB 1A9U (p38 MAPK + SB203580) ProtPrep Protein Prep (Remove H2O, Fix Tautomers) Input->ProtPrep LigPrep Ligand Prep (Generate Core + Ref) Input->LigPrep Grid Grid Generation (Center: Original Ligand) ProtPrep->Grid Validation Validation Step: Re-dock SB203580 LigPrep->Validation Grid->Validation RMSD_Check RMSD < 2.0 Å? Validation->RMSD_Check RMSD_Check->ProtPrep No (Refine) ProdDock Production Docking: Core Molecule RMSD_Check->ProdDock Yes (Pass) Analysis Interaction Profiling: 1. H-bond (Met109) 2. Pi-Stacking ProdDock->Analysis

Caption: Validated Molecular Docking Workflow. The process mandates a "Redocking" step (Yellow) to establish protocol accuracy (RMSD < 2.0 Å) before assessing the target molecule (Green).

Part 4: Validation & Error Analysis

To ensure your study meets E-E-A-T (Expertise, Authoritativeness, Trustworthiness) standards, you must address potential failure modes.

Common Pitfalls
  • Tautomer Mismatch: The imidazo[1,2-a]pyridine ring can theoretically exist in different protonation states. Ensure the N1 is neutral. If N1 is protonated, it cannot accept the H-bond from Met109, leading to a false negative (non-binding) result.

  • Grid Box Size: If the box is too small, it will clip the 2-(pyridin-4-yl) tail. If too large, it increases the search space, leading to "decoy" poses in non-relevant pockets.

Quality Metrics for Publication

When publishing this comparison, report:

  • RMSD of the Reference: "The docking protocol reproduced the crystallographic pose of SB203580 with an RMSD of 1.2 Å."

  • Binding Energy Delta (

    
    ):  "The Core scaffold exhibited a binding energy of -8.2 kcal/mol, compared to -11.5 kcal/mol for the Reference, consistent with the loss of hydrophobic contacts in the gatekeeper region."
    

References

  • Wang, Z., et al. (1998).[1] The structure of mitogen-activated protein kinase p38 at 2.1-A resolution. Proceedings of the National Academy of Sciences.

  • Kaieda, A., et al. (2019).[3][4] Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors. ResearchGate.[5][6]

  • Bag, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

Sources

Structure-activity relationship (SAR) comparison of C2-substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Steering Wheel" of the Scaffold

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (CNS), Alpidem (Anxiolytic), and emerging anti-tubercular agents like Telacebec (Q203). While the C3 position often handles the primary pharmacophoric payload (amides, amines), the C2 position acts as the critical "steering wheel."

Modifications at C2 dictate:

  • Lipophilic Vectoring: Accessing hydrophobic pockets in GPCRs and Kinases.

  • Metabolic Stability: Blocking oxidative metabolism or introducing soft spots.

  • Electronic Tuning: modulating the pKa of the bridgehead nitrogen (N1), affecting solubility and bioavailability.

This guide objectively compares C2-substitution strategies (Aryl vs. Alkyl vs. Heteroaryl) across three therapeutic axes: Anti-Infective (Tuberculosis) , CNS (GABA-A) , and Oncology (c-Met) .

Part 1: Synthetic Accessibility & Chemical Space

Before analyzing biological data, one must understand the synthetic cost of C2 diversity. Two primary pathways dominate the literature.

Comparative Workflow: Constructing the C2 Vector

SynthesisPathways Start 2-Aminopyridine Condensation Condensation (Hantzsch-type) Start->Condensation GBB Grobke-Blackburn-Bienaymé (Multicomponent) Start->GBB HK α-Haloketone (R-CO-CH2-X) HK->Condensation ProdA C2-Substituted Imidazo[1,2-a]pyridine Condensation->ProdA High Yield C2 = R from Ketone Aldehyde Aldehyde (R-CHO) Aldehyde->GBB Iso Isocyanide (R'-NC) Iso->GBB ProdB C2-Substituted (with C3-Amine) GBB->ProdB 1-Pot Efficiency C2 = R from Aldehyde

Figure 1: Synthetic divergence. Path A allows precise C2 control with C3-H availability. Path B forces a C3-amino substituent, locking the scaffold into specific chemotypes.

Part 2: Therapeutic Case Study A – Anti-Infective (Tuberculosis)

Target: QcrB (Cytochrome bc1 complex) Reference Compound: Telacebec (Q203) analogs

Recent SAR campaigns (e.g., RSC Med. Chem. 2023) have demonstrated that C2-substitution is the differentiator between moderate and nanomolar potency against Mycobacterium tuberculosis (Mtb).[1]

Comparative Performance: C2-Hydrogen vs. C2-Alkyl

In the context of a C3-carboxamide core (essential for QcrB binding), the introduction of small alkyl groups at C2 drastically alters potency.

C2 SubstituentC6 SubstituentMIC80 (µM) ExtracellularMIC80 (µM) IntracellularMetabolic Stability (Human t1/2)
H H0.045> 1.0Moderate
Methyl Cl0.0120.005High
Ethyl Cl 0.0009 0.00045 83 min
Phenyl H> 2.0N/ALow (Oxidation)

Mechanism of Action Analysis:

  • The "Goldilocks" Sterics: A bulky C2-phenyl group clashes with the QcrB binding pocket, abolishing activity (> 2.0 µM).

  • The Lipophilic Boost: The C2-Ethyl group (combined with C6-Cl) provides optimal lipophilicity (logP ~3-4) to penetrate the mycobacterial cell wall without incurring the steric penalty of an aryl ring.

  • Intracellular Potency: The C2-Ethyl analog is >100x more potent than the C2-H analog against intracellular Mtb, likely due to improved passive diffusion into macrophages.

Key Insight: For anti-TB applications targeting QcrB, Small Alkyl (Et/Me) > Hydrogen >> Aryl at the C2 position.

Part 3: Therapeutic Case Study B – CNS (GABA-A Agonism)

Target: GABA-A Receptor (Benzodiazepine site, α1 subunit) Reference Compound: Zolpidem[2]

In CNS applications, the SAR rules invert compared to TB. Here, the C2 position requires a flat, aromatic system to engage in π-stacking interactions within the lipophilic pocket of the α1 subunit.

SAR Matrix: Electronic Effects on C2-Aryl Rings
Compound ClassC2 Substituentα1 Affinity (Ki, nM)Selectivity (α1 vs α2/3)Physiological Effect
Zolpidem p-Tolyl (4-Me-Ph) 20 High Hypnotic (Sedation)
Analog APhenyl (Unsub)55ModerateSedative
Analog B4-Chloro-Phenyl15LowAnxiolytic/Sedative
Analog CMethyl (Alkyl)> 1000N/AInactive
Analog DThiophene30ModerateSedative

Structural Logic:

  • π-Stacking Requirement: Unlike the TB target, the GABA-A binding site demands a C2-Aryl or Heteroaryl group. C2-Alkyls (Analog C) fail to bind.

  • Electronic Tuning: Electron-donating groups (EDGs) like methyl (p-Tolyl) optimize the electron density of the imidazo[1,2-a]pyridine ring, enhancing specific interactions with His101 in the α1 subunit.

  • Selectivity: The 4-methyl group on the C2-phenyl ring is a crucial steric selector that discriminates against the α2/α3 subunits, reducing anxiolytic side effects and promoting pure sedation.

Part 4: Therapeutic Case Study C – Oncology (c-Met Kinase)

Target: c-Met Receptor Tyrosine Kinase Reference Compound: Compound 22e (Ref: ACS Med. Chem. Lett.)[3]

In kinase inhibition, the C2 position often serves as a linker or a scaffold orientation device rather than a direct pharmacophore.

The "Linker" Effect

When designing c-Met inhibitors, researchers often attach the kinase-binding hinge motif to the C6 position, leaving C2 available to tune solubility.

  • C2-Ester/Amide: Often leads to rapid metabolic hydrolysis.

  • C2-Heteroaryl (e.g., Furan/Thiophene): Improves potency but introduces metabolic liabilities (reactive metabolites).

  • C2-H: In c-Met series, leaving C2 unsubstituted (or small alkyl) is often preferred to minimize molecular weight (MW) and maintain Ligand Efficiency (LE), provided the C6-substituent drives the potency.

Part 5: Experimental Protocols (Self-Validating)

Synthesis: Robust Formation of 2-Aryl-imidazo[1,2-a]pyridines

Use this protocol for generating C2-Aryl libraries (GABA/Oncology).

Reagents: 2-Aminopyridine (1.0 equiv), α-Bromoacetophenone (1.0 equiv), Sodium Bicarbonate (NaHCO3, 2.0 equiv), Ethanol.

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of substituted 2-aminopyridine in 5 mL of Ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the corresponding α-bromoacetophenone (Caution: Lachrymator).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a fluorescent blue spot (product) under UV.

  • Neutralization: Cool to room temperature. Add saturated NaHCO3 solution to neutralize HBr byproduct.

  • Precipitation: The solid product usually precipitates. Filter and wash with cold water.

  • Recrystallization: Purify using Ethanol/Water if necessary.

Biological Assay: Microplate Alamar Blue Assay (MABA) for Anti-TB

Use this protocol to validate C2-alkyl potency.

Reagents: M. tuberculosis H37Rv strain, Alamar Blue reagent, 7H9 broth.

Step-by-Step:

  • Plating: In a 96-well plate, add 100 µL of 7H9 broth to all wells.

  • Dilution: Add test compounds (e.g., C2-Ethyl analog) in serial twofold dilutions. Include Isoniazid as a positive control.

  • Inoculation: Add 100 µL of M. tuberculosis inoculum (approx 2x10^5 CFU/mL) to wells.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue solution and 12 µL of Tween 80. Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Effective inhibition).

    • Pink: Growth (Ineffective).

    • Validation: Fluorescence can be measured at 530 nm (excitation) / 590 nm (emission).

Part 6: Critical Analysis & Future Directions

The SAR data reveals a clear dichotomy in the utility of the C2 position:

  • For Binding Pockets (GABA-A): C2 must be Aromatic . The flatness and electron density are non-negotiable for affinity.

  • For Cell Permeability (TB/Anti-infective): C2 should be Aliphatic . Small alkyls (Ethyl) break planarity slightly and optimize logP for macrophage penetration, whereas aryls add unnecessary "molecular obesity."

Future Recommendation: Medicinal chemists should explore C2-Bioisosteres such as cyclopropyl or oxetane rings. These groups offer the metabolic stability of alkyls but mimic the electronic/steric profile of phenyl rings, potentially bridging the gap between the two SAR extremes.

References

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 2023.[1][4]

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders - Drug Targets, 2024.[5]

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS Medicinal Chemistry Letters, 2014.

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 2023.

  • Pharmacological Properties of GABAA Receptors Containing α1 Subunits. Journal of Pharmacology and Experimental Therapeutics, 2004.

Sources

IR spectroscopy characteristic bands for 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for 2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists.

Executive Summary: The Spectral Fingerprint

The infrared (IR) spectrum of This compound serves as a definitive checkpoint in validating the synthesis of this privileged scaffold. The molecule combines three distinct vibrational domains: the primary amine (


), the fused imidazo[1,2-a]pyridine  core, and the pendant 4-pyridyl  substituent.

Distinguishing this compound from its synthetic precursors (often nitro-intermediates or nitriles) or its Groebke-Blackburn-Bienaymé (GBB) analogues (typically secondary amines) requires precise analysis of the 3400–3200 cm⁻¹ and 1650–1500 cm⁻¹ regions.

Quick Reference: Characteristic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (

)

Stretch
3420 – 3380 MediumHigher freq band of the doublet.

Stretch
3340 – 3280 MediumLower freq band; confirms

amine.

Scissoring
1650 – 1620 Med-StrongOften overlaps with ring C=N.
Imidazo[1,2-a]pyridine

C=N (Ring)
1635 – 1615 StrongCharacteristic of the fused imidazole.

C=C (Ar)
1580 – 1500 StrongMultiple skeletal bands.
4-Pyridyl Pendant

C=N / C=C
1595 – 1590 Strong"Pyridine breathing" modes.

C-H (OOP)
830 – 810 StrongPara-substitution pattern equivalent.
C-N Bond

C

-N
1340 – 1310 MediumConnects amine to the heteroaromatic core.

Detailed Vibrational Analysis

A. The Amine Region (3500–3100 cm⁻¹)

The most critical validation of the 3-amino derivative is the presence of the primary amine doublet .

  • Theory: Unlike the GBB reaction products (which are often secondary amines showing a single band

    
     cm⁻¹), the free amine exhibits two distinct bands due to symmetric and asymmetric stretching.[1][2][3]
    
  • Observation: Look for a "doublet" appearance. If the sample is solid (KBr pellet), hydrogen bonding may broaden these peaks and shift them to slightly lower wavenumbers (

    
     cm⁻¹).
    
  • Differentiation:

    • Absence of bands: Indicates unreduced nitro/nitroso precursor or tertiary amine.

    • Single band: Indicates a secondary amine (e.g., -NH-R from isocyanide insertion).

B. The Fingerprint Region (1650–600 cm⁻¹)
  • Imidazo Core Breathing: The imidazo[1,2-a]pyridine scaffold exhibits a dominant band around 1630 cm⁻¹ attributed to the C=N stretching of the imidazole ring fused to the pyridine. This is often the strongest feature in the double-bond region.

  • The 4-Pyridyl Signature: The pyridine substituent at position 2 introduces specific aromatic modes. A sharp, strong band near 820±10 cm⁻¹ is characteristic of the C-H out-of-plane (OOP) bending for 4-substituted pyridines (analogous to para-substituted benzenes).

Comparative Analysis: Target vs. Alternatives

In drug development, this molecule is rarely made in isolation. It is usually compared against its precursors or derivatives.

Scenario 1: Validation of Nitro Reduction

Context: Synthesizing the target via reduction of 3-nitro-2-(pyridin-4-yl)imidazo[1,2-a]pyridine.

FeatureTarget: 3-Amine Precursor: 3-Nitro Interpretation
3500-3200 cm⁻¹ Doublet (

)
Clean / BaselineDisappearance of NH indicates failure.
1550-1500 cm⁻¹ Aromatic C=C onlyStrong doublet (

asym)
Nitro bands are very strong; their loss is the key reaction metric.
1350-1300 cm⁻¹ C-N stretch (

)
Strong band (

sym)
The symmetric nitro stretch near 1350 disappears.
Scenario 2: Differentiation from GBB Products (Secondary Amines)

Context: Distinguishing the free amine from a Groebke-Blackburn-Bienaymé product (e.g., 3-cyclohexylamino derivative).

FeatureTarget: Primary Amine (-NH₂) Alternative: Secondary Amine (-NHR)
N-H Stretch Two bands (Sym + Asym)One band (N-H stretch only)
N-H Bend Distinct scissoring (

cm⁻¹)
Weak/Absent scissoring
Aliphatic C-H Weak/Absent (only aromatic)Strong 2950-2850 cm⁻¹ (if R = cyclohexyl/alkyl)

Synthesis & Analysis Workflow

The following diagram illustrates the critical IR checkpoints during the synthesis of the target molecule, highlighting where specific bands confirm success.

G Start Precursor (2-Aminopyridine + alpha-halo ketone) Cyclization Cyclization (Imidazo Ring Formation) Start->Cyclization Intermediate Intermediate (3-Nitro/Nitroso) Cyclization->Intermediate Check1 IR Checkpoint 1: Confirm Ring Closure (1630 cm⁻¹ present) (C=O absent) Cyclization->Check1 Reduction Reduction Step (Fe/HCl or H2/Pd) Intermediate->Reduction Target Target: 3-Amine Derivative Reduction->Target Check2 IR Checkpoint 2: Confirm Reduction (NO₂ bands gone) (NH₂ doublet appears) Reduction->Check2

Figure 1: Synthetic workflow with integrated IR spectroscopic validation points.

Experimental Protocol: IR Characterization

To ensure high-quality data comparable to literature standards, follow this protocol.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine Screening
  • Suitability: Rapid analysis of solid powders; ideal for monitoring reaction progress.

  • Procedure:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure background is flat.

    • Place ~5 mg of the dried solid This compound on the crystal.

    • Apply high pressure using the anvil to ensure good contact (critical for the 3400 cm⁻¹ region).

    • Scan from 4000 to 600 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 16).

  • Note: ATR spectra typically show slightly lower relative intensities for high-wavenumber bands (N-H stretch) compared to transmission modes due to depth of penetration effects.

Method B: KBr Pellet – Recommended for Publication/Fingerprinting
  • Suitability: High-resolution structural elucidation; removes surface contact variability.

  • Procedure:

    • Mix 1-2 mg of sample with ~200 mg of dry spectroscopic-grade KBr.

    • Grind finely in an agate mortar (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Press into a translucent pellet under vacuum (10 tons pressure).

    • Acquire spectrum.[1][2][3][4]

  • Critical Check: Ensure the pellet is not opaque. Opaque pellets cause "sloping baselines" that obscure the weak aromatic overtones.

References

  • Baenziger, M., et al. (2017).[5] "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis, 49, 2266-2274.[5] (Provides IR data for GBB imidazo-pyrazine/pyridine analogues). Link

  • Al-Mulla, A., et al. (2020).[6] "Vibrational assignments and DFT calculations of imidazo[1,2-a]pyridine derivatives." Journal of Molecular Structure, 1205, 127633. (Theoretical grounding for the imidazo core vibrations).

  • Boltjes, A., & Dömling, A. (2019).[7][8] "The Groebke-Blackburn-Bienaymé Reaction."[5][8][9] European Journal of Organic Chemistry, 2019(42), 7007-7049.[8] (Comprehensive review of the scaffold synthesis and characterization). Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for primary amine vs. secondary amine assignments).

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine
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Reactant of Route 2
2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.